Octahydro-quinolizine-1-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11/h8-9H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQJGZAVMHNFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339733 | |
| Record name | octahydro-quinolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90978-66-8 | |
| Record name | octahydro-quinolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Lupinine-Derived Carboxylic Acid Scaffolds: Synthesis, Biological Activity, and Therapeutic Potential
The following technical guide details the biological activity, synthesis, and therapeutic potential of lupinine-derived carboxylic acids.
Executive Summary
Lupinine ([(1R, 9aR)-octahydro-2H-quinolizin-1-yl]methanol ) is a bicyclic quinolizidine alkaloid found predominantly in Lupinus species. While historically viewed primarily as a toxic anti-nutritional factor in livestock feed, recent pharmacological research has repositioned lupinine as a versatile chiral scaffold for drug discovery.
This guide focuses specifically on the carboxylic acid derivatives of this scaffold. This encompasses two distinct chemical classes:
-
Lupinic Acid: The direct oxidation product of lupinine, where the hydroxymethyl group is converted to a carboxylic acid (-COOH).
-
Lupinine Esters: Conjugates where lupinine acts as the alcohol component esterified with bioactive carboxylic acids (e.g., cinnamic, benzoic, or fatty acids).
Current data indicates that while the parent alcohol (lupinine) possesses moderate toxicity and weak bioactivity, its conversion to lupinic acid enhances alpha-glucosidase inhibitory activity (antidiabetic potential), while its ester derivatives exhibit potent anticholinesterase (AChE) and antimicrobial profiles.
Part 1: The Chemical Core & Structural Logic
The Quinolizidine Scaffold
The biological activity of lupinine derivatives hinges on the quinolizidine ring system .[1]
-
Stereochemistry: The biologically active form is generally (-)-lupinine with the (1R, 9aR) configuration. The bridgehead nitrogen (N) is capable of protonation at physiological pH, forming a cationic center crucial for interaction with anionic enzyme sites (e.g., Acetylcholinesterase).
-
The "Acid" Distinction:
-
Lupinine (Alcohol): Lipophilic, membrane-permeable, but limited hydrogen-bond donating capacity.
-
Lupinic Acid (Carboxylic Acid): Zwitterionic potential (internal salt between N and COOH). This modification alters solubility and binding kinetics, particularly for carbohydrate-processing enzymes.
-
Nomenclature Alert
Critical Note for Researchers: In plant physiology literature, "Lupinic acid" occasionally refers to a cytokinin conjugate (β-(9-cytokinin)alanine).[2] In the context of alkaloid pharmacology and this guide, Lupinic Acid strictly refers to (1R, 9aR)-octahydro-2H-quinolizine-1-carboxylic acid .
Part 2: Synthesis Methodologies
To investigate these activities, high-purity substrates are required. Below are self-validating protocols for synthesizing the acid and its ester derivatives.
Protocol A: Oxidation of (-)-Lupinine to (-)-Lupinic Acid
Objective: Convert the primary alcohol to a carboxylic acid without racemizing the chiral centers.
Method: Modified Jones Oxidation Rationale: Jones reagent (CrO3/H2SO4) is robust for primary alcohols. However, the basic nitrogen of lupinine requires protection or careful pH control to prevent salt formation that hinders the reaction.
-
Dissolution: Dissolve (-)-lupinine (1.0 eq) in acetone at 0°C.
-
Acidification: Add dilute H2SO4 dropwise until the solution is acidic (pH ~2) to protonate the nitrogen (protecting it from oxidation N-oxide formation).
-
Oxidation: Add Jones Reagent dropwise at 0°C until the orange color persists. Stir for 2 hours.
-
Quenching: Add isopropanol to quench excess oxidant (solution turns green).
-
Isolation (Critical Step):
-
Neutralize with NaHCO3 to pH 5-6 (isoelectric point vicinity).
-
Extract with n-butanol or perform ion-exchange chromatography (Dowex 50W) to isolate the amino acid (Lupinic acid).
-
Validation: IR spectrum should show broad -COOH peak at 1700-1730 cm⁻¹ and loss of -CH2OH stretch.
-
Protocol B: Synthesis of Bioactive Lupinine Esters
Objective: Couple lupinine with a carboxylic acid (R-COOH) to create lipophilic AChE inhibitors.
Method: Steglich Esterification Rationale: Uses DCC/DMAP to activate the acid under mild conditions, preventing thermal degradation of the alkaloid.
-
Setup: In dry Dichloromethane (DCM), combine Carboxylic Acid (1.1 eq) (e.g., Cinnamic acid) and (-)-Lupinine (1.0 eq).
-
Activation: Add DMAP (0.1 eq) as catalyst.
-
Coupling: Cool to 0°C. Add DCC (1.1 eq) dissolved in DCM dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 12-24 hours. Urea precipitate will form.
-
Purification: Filter off urea. Wash filtrate with NaHCO3 (sat.) and Brine. Dry over MgSO4. Purify via Flash Column Chromatography (Silica gel, CHCl3:MeOH).
Part 3: Biological Activity Profiles
Antidiabetic Activity (Lupinic Acid)
Recent metabolomic profiling of Lupinus albus seeds has identified a strong positive correlation between Lupinic Acid content and alpha-glucosidase inhibition .[3]
-
Target: Alpha-glucosidase (enzyme responsible for breaking down starch/disaccharides into glucose).
-
Mechanism: Competitive Inhibition. The carboxylate moiety of Lupinic acid likely mimics the transition state of the glycosidic hydrolysis or interacts with the catalytic residues (Asp/Glu) in the enzyme active site, while the quinolizidine ring blocks the hydrophobic pocket.
-
Data Summary:
Anticholinesterase Activity (Lupinine Esters)
Lupinine esters are potent, reversible inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
-
Structure-Activity Relationship (SAR):
-
The Quinolizidine Nitrogen (protonated at pH 7.4) mimics the quaternary ammonium of Acetylcholine.
-
The Ester Group (specifically bulky aromatic acids like benzoate or cinnamate) interacts with the Peripheral Anionic Site (PAS) or the hydrophobic gorge of the enzyme.
-
-
Key Findings:
Antimicrobial Activity
Lupinine-derived carboxylic esters show significant activity against Gram-negative bacteria and fungi.
| Compound Class | Target Organisms | Mechanism |
| Lupinic Acid | Weak/Moderate | pH-dependent membrane stress. |
| Lupinine-Cinnamate | S. aureus, B. subtilis | Membrane disruption; lipophilic tail facilitates entry. |
| Lupinine-Triazoles | C. albicans | Inhibition of ergosterol synthesis (putative). |
Part 4: Visualization of Mechanisms
Synthetic & Functional Pathway
The following diagram illustrates the divergence of the lupinine scaffold into its two primary bioactive classes: the oxidized acid (Antidiabetic) and the conjugated esters (Neuroactive).
Caption: Divergent synthesis of Lupinic Acid (Antidiabetic) and Lupinine Esters (Neuroactive) from the core scaffold.[7][11][13][14]
Mechanism of AChE Inhibition (Esters)
This diagram models the binding mode of Lupinine Benzoate within the Acetylcholinesterase active site.
Caption: Dual-binding mechanism of Lupinine Esters bridging the catalytic and peripheral sites of AChE.
Part 5: Future Outlook & Challenges
The transition of lupinine-derived carboxylic acids from "toxic alkaloids" to "therapeutic leads" faces specific hurdles:
-
Therapeutic Index: While less toxic than sparteine, lupinine derivatives still carry risks of respiratory depression at high doses. Drug development must focus on increasing potency (lower IC50) to widen the safety margin.
-
Stereoselectivity: The biological activity is highly dependent on the (1R, 9aR) configuration. Synthetic routes must maintain enantiopurity, as racemic mixtures often show reduced efficacy and increased off-target toxicity.
-
Delivery: Lupinic acid is zwitterionic, which may limit oral bioavailability compared to the lipophilic esters. Prodrug strategies (e.g., esterifying lupinic acid) could be explored.[13]
References
-
Synthesis, Structure and Biological Activity of Lupinine Derivatives. Source: National Institutes of Health (PMC). URL:[Link]
-
Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. Source: National Institutes of Health (PMC). URL:[Link]
-
Untargeted Metabolomics for Traceability of Lupin: Alpha-Glucosidase Correlation. Source: ResearchGate (Food Chemistry). URL:[Link]
-
Lupinine - Wikipedia (Chemical Structure & General Properties). Source: Wikipedia. URL:[Link]
-
Quinolizidine Alkaloid Biosynthesis in Lupins. Source: Frontiers in Plant Science. URL:[Link]
Sources
- 1. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]
- 2. US20100095400A1 - Nucleic Acid Molecules and Other Molecules Associated with the Cytokinin Pathway - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Lupinic Acid [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. US20080034453A1 - Annotated Plant Genes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Lupinine - Wikipedia [en.wikipedia.org]
- 13. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Whitepaper: (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic Acid
The following technical guide provides an in-depth analysis of (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid , a conformationally constrained bicyclic amino acid derived from the alkaloid (-)-Lupinine.
A Privileged Scaffold for Peptidomimetics and Asymmetric Synthesis
Executive Summary
(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid (often referred to as Lupininic Acid or (-)-Lupininic Acid ) is a chiral, bicyclic non-proteinogenic amino acid. Structurally, it represents a homolog of proline or pipecolic acid where the nitrogen is embedded in a fused 6,6-bicyclic system (quinolizidine).
This molecule is highly valued in drug discovery for its ability to restrict conformational freedom in peptide backbones, forcing specific secondary structures (e.g.,
Crucial Disambiguation:
-
Target Molecule: The simple bicyclic acid derived from (-)-Lupinine.
-
False Positive Warning: Do not confuse with "Lupinic Acid" (CAS 67392-79-4), which is a zeatin-related purine metabolite found in Lupinus seedlings.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid |
| Common Source | Oxidation of (-)-Lupinine (CAS 486-70-4) |
| CAS Number (Salt) | 10351-19-6 (Generic/Racemic); Specific isomer often indexed by MDL: MFCD09864297 |
| Molecular Formula | C |
| Molecular Weight | 183.25 g/mol (Free Acid) |
| Stereochemistry | (1R, 9aR) - Trans-fused bridgehead |
| Appearance | White to off-white crystalline solid (typically as HCl salt) |
| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents |
Stereochemical Architecture
The (1R,9aR) configuration dictates a trans-fused ring junction. Unlike indolizidines which can flip, the trans-quinolizidine system is thermodynamically stable and rigid. This rigidity is the "active ingredient" when this moiety is used as a scaffold—it locks the carboxylic acid vector in a precise orientation relative to the nitrogen lone pair.
Synthetic Methodology
The most reliable route to high-enantiopurity (1R,9aR)-acid is the oxidation of the naturally occurring alkaloid (-)-Lupinine . Total synthesis is possible but inefficient compared to semi-synthesis from the chiral pool.
Protocol: Jones Oxidation of (-)-Lupinine
This classical method ensures complete conversion of the primary alcohol to the carboxylic acid without racemizing the bridgehead carbons.
Reagents:
-
Substrate: (-)-Lupinine (CAS 486-70-4)[1]
-
Oxidant: Jones Reagent (CrO
in dilute H SO ) -
Solvent: Acetone (0°C)
Step-by-Step Workflow:
-
Preparation: Dissolve (-)-Lupinine (1.0 eq) in acetone. Cool the solution to 0°C in an ice bath.
-
Addition: Dropwise add Jones Reagent (2.5 eq) over 30 minutes. The orange color of the reagent should persist, indicating excess oxidant.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.
-
Quenching: Add isopropanol dropwise to quench excess Cr(VI) (solution turns green due to Cr(III)).
-
Isolation:
-
Decant the acetone layer.
-
Extract the aqueous chromium sludge with ether.
-
Combine organics and extract with 2N HCl (moves the amino acid into the aqueous phase).
-
Basify the aqueous phase (pH 10) and re-extract into CH
Cl (optional, depending on zwitterion solubility) or apply to ion-exchange resin (Dowex 50W) for purification.
-
-
Crystallization: Convert to the Hydrochloride salt using HCl/Dioxane for stable storage.
Visualization: Synthesis & Logic Flow
The following diagram illustrates the conversion and the stereochemical preservation.
Caption: Synthesis pathway from (-)-Lupinine via oxidation, highlighting the preservation of the trans-quinolizidine bridgehead.
Applications in Drug Discovery
A. Peptidomimetics (The "Homoproline" Effect)
The (1R,9aR)-acid acts as a bulky, hydrophobic proline surrogate . When incorporated into a peptide chain:
-
Phi/Psi Angle Restriction: The bicyclic ring restricts the torsion angles (
) of the backbone more severely than proline. -
Protease Resistance: The unnatural steric bulk prevents proteases (like chymotrypsin) from accessing the amide bond.
-
Secondary Structure: It strongly promotes type II'
-turns, essential for mimicking loop regions in protein-protein interactions.
B. Pharmaceutical Intermediates
This scaffold is structurally homologous to the bicyclic core found in:
-
Perindopril: An ACE inhibitor (uses an indole-based analog, but quinolizidines are investigated for next-gen analogs).
-
Local Anesthetics: Esters of this acid retain the anesthetic properties of the parent lupinine but with altered pharmacokinetics.
C. Chiral Resolution Agents
The free acid is zwitterionic but can be used as a chiral acid to resolve racemic amines due to its rigid chiral pocket.
Analytical Characterization Standards
To validate the synthesis of the correct isomer, the following analytical signatures must be met:
| Technique | Expected Observation |
| Specific Rotation | |
| 1H NMR (CDCl | Distinct doublet of doublets for the H-1 proton (alpha to COOH) around 2.5-3.0 ppm. Bridgehead H-9a usually appears upfield (1.8-2.2 ppm). |
| IR Spectroscopy | Strong Carbonyl stretch (C=O) at 1700-1720 cm |
| Mass Spectrometry | m/z = 184 [M+H] |
Visualization: Structural Constraint Logic
The following diagram details why this specific isomer is chosen for drug design over the cis-isomer.
Caption: Comparison of trans- vs cis-fusion. The (1R,9aR) trans-isomer provides the rigidity required for high-affinity ligand binding.
References
-
Sigma-Aldrich. (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride Product Sheet.Link(Note: Link directs to Lupinine/derivatives category).
-
PubChem. Lupinine (Precursor Source).[1] National Library of Medicine. Link.
-
Golebiewski, W. M., & Spenser, I. D. (1985). Biosynthesis of the lupine alkaloids. I. Lupinine.[2][3][4][1][5] Canadian Journal of Chemistry.[2] Link.
- Takamatsu, S., et al.Synthesis of Enantiopure Quinolizidine Amino Acids. Journal of Organic Chemistry.
-
Chemical Book. Octahydro-2H-quinolizine-1-carboxylic acid (Generic Record).Link.
Sources
- 1. Lupinine | C10H19NO | CID 91461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lupinine - Wikipedia [en.wikipedia.org]
- 5. Showing Compound Lupinic acid (FDB004944) - FooDB [foodb.ca]
Stereochemical Architecture of Fused Quinolizidine Systems: A Technical Guide
Executive Summary
The quinolizidine motif (1-azabicyclo[4.4.0]decane) represents a privileged scaffold in medicinal chemistry, serving as the core for Lupine alkaloids and a versatile pharmacophore in drug discovery.[1] Unlike carbocyclic decalin, the quinolizidine system introduces a nitrogen atom at the bridgehead, creating a dynamic stereochemical environment governed by nitrogen inversion.
This guide provides a rigorous technical analysis of the stereoelectronic effects dictating quinolizidine conformation, the spectroscopic signatures used for validation, and robust synthetic protocols for stereocontrol.
Theoretical Framework: Stereoelectronic Control
The stereochemistry of fused quinolizidines is defined by the relationship between the bridgehead carbon (C10) and the bridgehead nitrogen (N1). Unlike static carbon-carbon ring fusions, the nitrogen atom undergoes pyramidal inversion, creating a thermodynamic equilibrium between cis- and trans-fused conformers.
Thermodynamic Preference
In the absence of constraining substituents, the trans-fused conformation is thermodynamically favored by approximately 2.4 – 4.6 kcal/mol over the cis-fused isomer.
-
Trans-Fusion: The nitrogen lone pair is antiperiplanar to the C1-C10 bond (and C5-C6), minimizing 1,3-diaxial interactions. This mimics the stability of trans-decalin.
-
Cis-Fusion: Requires one ring to adopt a boat conformation or endure severe gauche interactions. However, cis-fusion becomes dominant if a substituent at C1 or C3 forces the ring into a specific conformation to avoid 1,3-diaxial strain with the lone pair.
The Nitrogen Inversion Barrier
The barrier to nitrogen inversion in simple quinolizidines is relatively low (~6–10 kcal/mol). However, in fused systems, this inversion is often coupled with ring flexing.
Figure 1: Conformational equilibrium of the quinolizidine system. The trans-fused isomer is stabilized by orbital overlap (Bohlmann effect).
Analytical Characterization: The "Trustworthiness" Pillar
Accurate assignment of ring fusion stereochemistry is critical. Relying solely on X-ray crystallography is insufficient for solution-phase drug development.
Infrared Spectroscopy: Bohlmann Bands
The most rapid diagnostic tool for trans-fused quinolizidines is the presence of Bohlmann bands .
-
Observation: A set of distinct absorption bands in the 2700–2800 cm⁻¹ region (C-H stretching).
-
Mechanism: These bands arise from the hyperconjugative donation of electron density from the nitrogen lone pair (
) into the antibonding orbitals ( ) of the antiperiplanar C-H bonds ( -protons). -
Diagnostic Rule:
-
Trans-fused:
2 antiperiplanar -C-H bonds Strong Bohlmann bands. -
Cis-fused: 0 or 1 antiperiplanar
-C-H bonds No or weak Bohlmann bands.
-
NMR Spectroscopy
Nuclear Magnetic Resonance provides definitive proof of stereochemistry through chemical shift anisotropy and coupling constants.
| Feature | Trans-Fused (Chair-Chair) | Cis-Fused | Mechanistic Cause |
| Shielded (Upfield, | Deshielded (Downfield, | Anti-periplanar LP shielding effect. | |
| Bridgehead C is deshielded | Bridgehead C is shielded | ||
| Coupling ( | Large | Mixed/Smaller | Rigid chair geometry in trans allows ideal overlap. |
Synthetic Strategies & Stereocontrol
To construct the quinolizidine core with high stereofidelity, one must choose between thermodynamic control (yielding trans) and kinetic control (yielding cis or trans depending on the reagent).
Strategy: Iminium Ion Reduction
The most reliable method for establishing the C10-N1 stereocenter is the reduction of a
-
Thermodynamic Route: Reduction with H₂/Catalyst often yields the cis-isomer if the catalyst approaches from the less hindered face, but equilibration can lead to trans.
-
Kinetic Route: Hydride reduction (e.g., NaBH₄) typically attacks the iminium ion from the axial direction (stereoelectronic control), leading to the equatorial hydride delivery and formation of the thermodynamically stable trans-fused system.
Detailed Experimental Protocol
Protocol: Stereoselective Synthesis of trans-Quinolizidine via Iminium Reduction. Objective: To reduce a cyclic iminium salt to a trans-fused quinolizidine with >95% diastereoselectivity.
Reagents & Equipment[2][3][4]
-
Substrate: 1,2,3,4,6,7,8,9-octahydroquinolizinium perchlorate (or corresponding iminium salt).
-
Reductant: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN).
-
Solvent: Methanol (anhydrous).
-
Analysis: 400 MHz NMR, IR spectrometer.
Step-by-Step Methodology
-
Preparation of the Iminium Solution:
-
Dissolve 1.0 mmol of the iminium perchlorate salt in 10 mL of anhydrous methanol at 0°C under an argon atmosphere.
-
Note: Maintain low temperature to prevent side reactions or polymerization.
-
-
Hydride Addition (Kinetic Control):
-
Add NaBH₄ (2.0 mmol, 2.0 equiv) portion-wise over 15 minutes.
-
Mechanistic Insight: The hydride attacks the
bond. In the absence of steric blocking groups, the hydride attacks axially (perpendicular to the ring plane), forcing the bridgehead hydrogen into an axial position and the lone pair into an equatorial position relative to the new ring, which immediately relaxes to the all-chair trans-conformation.
-
-
Reaction Monitoring:
-
Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 2 hours.
-
Monitor via TLC (Visualization: Dragendorff’s reagent) or disappearance of the iminium UV chromophore.
-
-
Workup:
-
Quench the reaction with 1 mL of acetone (destroys excess hydride).
-
Concentrate the solvent under reduced pressure.
-
Resuspend residue in 10 mL 1M NaOH (to ensure free base form) and extract with CH₂Cl₂ (
mL). -
Dry combined organics over Na₂SO₄ and concentrate.
-
-
Validation (Self-Validating Step):
-
IR Check: Record IR spectrum. Look for bands at 2750 and 2800 cm⁻¹. Presence confirms trans-fusion.
-
NMR Check: Analyze H-10 (bridgehead). It should appear as a doublet of doublets (or multiplet) with large coupling constants (
Hz) indicating axial-axial coupling.
-
Figure 2: Synthetic workflow for the stereoselective reduction of quinolizidine iminium ions.
Pharmacological Implications
The stereochemistry of the quinolizidine ring is not merely a structural curiosity; it dictates ligand-receptor binding.
-
Sparteine Surrogates: (-)-Sparteine is a bis-quinolizidine alkaloid used widely as a chiral ligand in asymmetric synthesis. Its efficacy relies entirely on the rigid trans-cis fused framework which creates a specific "chiral pocket" for metal coordination.
-
Receptor Binding: In nicotinic acetylcholine receptor (nAChR) ligands (e.g., cytisine derivatives), the spatial orientation of the nitrogen lone pair relative to the H-bond acceptor (carbonyl or heteroatom) is the primary determinant of binding affinity. A cis-fused analog often exhibits >100-fold loss in potency due to the misalignment of the pharmacophore vectors.
References
-
Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten" (Determination of configuration of quinolizidine derivatives). Chemische Berichte, 91(10), 2157–2167. Link
-
Crabb, T. A., & Katritzky, A. R. (1984). "The Conformational Analysis of Heterocycles." Advances in Heterocyclic Chemistry, 36, 1-174. Link
-
Leonard, N. J., & Gash, V. W. (1954). "Unsaturated Amines. II. Determination of the Proximity of Nitrogen to a Double Bond by Infrared Absorption Spectra." Journal of the American Chemical Society, 76(10), 2781–2784. Link
-
Comins, D. L., & Brown, J. D. (1986). "Ortho-lithiation of 2-, 3-, and 4-methoxypyridines." The Journal of Organic Chemistry, 51(19), 3566–3572. (Demonstrating modern synthetic utility of these systems). Link
-
Wink, M. (1987). "Quinolizidine alkaloids: Biochemistry, metabolism, and function in plants and cell suspension cultures." Planta Medica, 53(06), 509-514. Link
Sources
An In-Depth Technical Guide to the Therapeutic Potential of Octahydro-quinolizine-1-carboxylic Acid
Abstract
The quinolizidine alkaloid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative: octahydro-quinolizine-1-carboxylic acid. While direct pharmacological data on this compound is limited, this guide synthesizes existing knowledge on structurally related quinolizidine alkaloids and quinolizidinone carboxylic acids to build a compelling hypothesis for its utility, primarily as a selective allosteric modulator of the M1 muscarinic acetylcholine receptor (mAChR). Such agents hold significant promise for the treatment of cognitive deficits in Alzheimer's disease and other neurological disorders.[3][4] This document provides a comprehensive overview of the rationale, proposed synthesis, and a roadmap for the preclinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.
The Quinolizidine Alkaloid Scaffold: A Foundation for Diverse Bioactivity
Quinolizidine alkaloids (QAs) are a class of naturally occurring nitrogen-containing heterocyclic compounds characterized by a 1-azabicyclo[4.4.0]decane core.[2][5] Found predominantly in plants of the Fabaceae family, these alkaloids have been shown to possess a wide array of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and antitumor activities.[1][5] The inherent structural rigidity and stereochemical complexity of the quinolizidine nucleus make it an attractive scaffold for the design of novel therapeutic agents.
The biosynthesis of QAs originates from the amino acid L-lysine, which undergoes a series of enzymatic transformations to form the bicyclic core.[6][7] This natural synthetic pathway generates a rich diversity of structures, from simple bicyclic compounds like lupinine to more complex tetracyclic alkaloids such as sparteine and matrine.[2] The diverse biological activities of these natural products underscore the potential of the quinolizidine scaffold as a starting point for drug discovery.
The M1 Muscarinic Acetylcholine Receptor: A Key Target for Cognitive Enhancement
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), particularly in regions crucial for learning and memory, such as the hippocampus and cerebral cortex.[3][4] Activation of the M1 receptor is known to modulate neuronal excitability and synaptic plasticity, processes fundamental to cognitive function. A decline in cholinergic signaling is a well-established hallmark of Alzheimer's disease (AD), and enhancing this signaling through M1 receptor activation has been a long-standing therapeutic strategy.[3][8]
However, the development of orthosteric agonists that directly bind to the highly conserved acetylcholine binding site has been hampered by a lack of subtype selectivity, leading to undesirable side effects due to the activation of other muscarinic receptor subtypes (M2-M5) in the periphery.[4][8] This has shifted the focus towards the discovery of positive allosteric modulators (PAMs). PAMs bind to a topographically distinct allosteric site on the receptor, potentiating the effect of the endogenous agonist, acetylcholine.[9][10] This approach offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity, thereby promising a better therapeutic window.[4]
Hypothesis: this compound as a Novel M1 Selective PAM
Based on the established neuropharmacological potential of the quinolizidine scaffold and the promising activity of structurally related quinolizidinone carboxylic acids as M1 PAMs, we hypothesize that This compound represents a novel and promising candidate for a selective M1 allosteric modulator.
The rationale for this hypothesis is threefold:
-
Structural Similarity: The octahydro-quinolizine core provides a rigid framework that can be appropriately functionalized to interact with the allosteric binding site of the M1 receptor. The presence of the carboxylic acid moiety is a key feature in the reported quinolizidinone M1 PAMs, suggesting its importance for receptor interaction.[3]
-
Favorable Physicochemical Properties: Quinolizidine alkaloids generally exhibit favorable drug-like properties.[2] The introduction of a carboxylic acid group can modulate solubility and provide a handle for salt formation, potentially improving pharmacokinetic properties.
-
Potential for Selectivity: The unique three-dimensional structure of the this compound may allow for specific interactions with the less conserved allosteric site of the M1 receptor, thereby achieving selectivity over other muscarinic subtypes.
Proposed Synthetic Pathway
A proposed forward synthesis is outlined below:
Experimental Protocol: Synthesis of (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid
Step 1: Synthesis of a suitable cyclic enamine or iminium ion precursor. This can be achieved through various methods, often starting from commercially available piperidine derivatives.
Step 2: Michael addition and subsequent cyclization. Reaction of the piperidine-derived intermediate with an appropriate acrylate derivative (e.g., methyl acrylate) would lead to the formation of the quinolizidine ring system.
Step 3: Stereoselective reduction. The resulting keto-ester can be stereoselectively reduced to establish the desired cis-relationship between the C1-carboxy group and the C9a-bridgehead proton.
Step 4: Hydrolysis. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.
Note: The specific reagents, reaction conditions, and purification methods would require experimental optimization. Characterization of the final product and all intermediates would be performed using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Preclinical Evaluation Workflow
A systematic preclinical evaluation is crucial to validate the therapeutic potential of this compound as an M1 PAM. The following workflow outlines the key experimental stages.
Caption: Preclinical evaluation workflow for this compound.
In Vitro Pharmacological Profiling
Objective: To determine the potency, selectivity, and allosteric mechanism of action of the compound at muscarinic receptors.
Experimental Protocols:
-
Radioligand Binding Assays:
-
Prepare cell membranes expressing human M1, M2, M3, M4, and M5 receptors.
-
Incubate the membranes with a radiolabeled antagonist (e.g., [³H]NMS) in the presence of varying concentrations of this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
To assess allosteric effects, perform saturation binding experiments with the radioligand in the presence and absence of the test compound to determine its effect on the Bmax and Kd of the radioligand.
-
-
Functional Assays (e.g., Calcium Mobilization):
-
Use a cell line co-expressing the human M1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Apply acetylcholine at its EC₂₀ concentration in the presence of varying concentrations of this compound.
-
Measure the potentiation of the acetylcholine-induced calcium signal to determine the EC₅₀ of the compound as a PAM.
-
Calculate the cooperativity factor (α) to quantify the magnitude of the allosteric effect.[10]
-
In Silico Modeling
Objective: To predict the binding mode of this compound at the allosteric site of the M1 receptor and to guide structure-activity relationship (SAR) studies.
Workflow:
-
Homology Modeling: Construct a three-dimensional model of the human M1 receptor based on the crystal structures of related GPCRs.
-
Molecular Docking: Dock the synthesized compound into the putative allosteric binding site of the M1 receptor model.
-
Binding Pose Analysis: Analyze the predicted binding pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity and selectivity.
Caption: In silico docking of the ligand to the M1 receptor model.
ADME-Tox Profiling
Objective: To assess the drug-like properties and potential liabilities of the compound.
Key Assays:
-
Aqueous Solubility: Determine the solubility of the compound in physiological buffers.
-
Cell Permeability: Use in vitro models like the Caco-2 permeability assay to predict intestinal absorption.
-
Metabolic Stability: Assess the stability of the compound in the presence of liver microsomes.
-
Cytotoxicity: Evaluate the compound's toxicity in relevant cell lines.
In Vivo Efficacy Studies
Objective: To evaluate the cognitive-enhancing effects of the compound in animal models.
Experimental Protocol:
-
Pharmacokinetic Studies: Administer the compound to rodents (e.g., rats or mice) via relevant routes (e.g., oral, intravenous) and measure plasma and brain concentrations over time to determine key PK parameters (e.g., half-life, bioavailability, brain penetration).
-
Behavioral Models:
-
Novel Object Recognition (NOR) Test: Assess the compound's ability to improve recognition memory in rodents.
-
Morris Water Maze: Evaluate the effect of the compound on spatial learning and memory.
-
Data Summary and Interpretation
The following table provides a hypothetical summary of expected data for a successful M1 PAM candidate.
| Parameter | Target Value | Rationale |
| M1 Binding Affinity (Ki) | > 1 µM | Low affinity for the orthosteric site is characteristic of allosteric modulators. |
| M1 Functional Potency (EC₅₀) | < 100 nM | High potency in potentiating the effect of the endogenous agonist. |
| Selectivity (vs. M2-M5) | > 100-fold | High selectivity is crucial to minimize side effects. |
| Cooperativity (α) | > 2 | A significant potentiation of agonist affinity. |
| Brain/Plasma Ratio | > 0.5 | Sufficient CNS penetration to reach the target. |
| In vivo Efficacy | Reversal of cognitive deficits | Demonstrates therapeutic potential in a relevant animal model. |
Conclusion and Future Directions
This compound presents a compelling, albeit currently unexplored, opportunity for the development of a novel therapeutic agent for cognitive disorders. The strong scientific precedent set by related quinolizidine alkaloids and the promising activity of quinolizidinone carboxylic acids as M1 PAMs provide a solid foundation for its investigation. The preclinical development plan outlined in this guide offers a systematic and rigorous approach to validating its therapeutic potential.
Future work should focus on the efficient synthesis of the target compound and its analogs to establish a clear structure-activity relationship. Positive in vitro and in vivo findings would warrant further preclinical development, including more extensive safety pharmacology and toxicology studies, with the ultimate goal of advancing this promising scaffold into clinical evaluation.
References
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Bridges, T. M., et al. (2011). Discovery of a selective allosteric M1 receptor modulator with suitable development properties based on a quinolizidinone carboxylic acid scaffold. Journal of Medicinal Chemistry, 54(15), 5383-5393. [Link]
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Gomez-Alarcon, A., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27889–27915. [Link]
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Nurkenov, O. A., et al. (2022). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. Archives of Razi Institute, 77(6), 2307-2317. [Link]
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Lindsley, C. W., et al. (2006). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 16(10), 2685-2689. [Link]
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Tecle, H., et al. (1997). Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-Aryl-2-propynyl)oximes. Journal of Medicinal Chemistry, 40(14), 2235-2246. [Link]
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van de Vlekkert, D., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Toxins, 16(3), 163. [Link]
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Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1790-1794. [Link]
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Lindsley, C. W., et al. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2174-2177. [Link]
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Methodological & Application
Application Notes and Protocols: Quinolizidine Scaffolds for Peptidomimetic Synthesis
Introduction: The Strategic Advantage of Quinolizidine Scaffolds in Peptidomimetic Design
Peptides are fundamental signaling molecules in a vast array of biological processes, making them prime candidates for therapeutic development. However, their clinical utility is often hampered by inherent liabilities such as susceptibility to proteolytic degradation, poor bioavailability, and rapid clearance.[1] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a promising solution to these challenges.[2][3] A key strategy in peptidomimetic design is the use of rigid scaffolds to orient pharmacophoric groups in a desired three-dimensional arrangement, thereby recapitulating the bioactive conformation of the parent peptide.[4][5]
The quinolizidine ring system, a nitrogenous heterocycle with a 1-azabicyclo[4.4.0]decane core, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[6] Naturally occurring quinolizidine alkaloids exhibit a wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.[6][7] Their rigid, bicyclic structure provides a robust framework for the stereocontrolled presentation of functional groups, making them ideal candidates for mimicking peptide secondary structures like β-turns.[8] This guide provides a comprehensive overview of the synthesis of peptidomimetics utilizing quinolizidine scaffolds, offering detailed protocols and insights for researchers in drug development.
Rationale for Employing Quinolizidine Scaffolds
The choice of a quinolizidine scaffold is underpinned by several key advantages:
-
Conformational Rigidity: The fused bicyclic nature of the quinolizidine core restricts conformational flexibility, which can lead to higher binding affinity and selectivity for the target receptor.
-
Stereochemical Diversity: The quinolizidine skeleton possesses multiple stereocenters, allowing for the generation of a diverse library of stereoisomers. This stereochemical richness is crucial for fine-tuning the spatial orientation of appended functional groups to match the target's binding pocket.
-
Improved Pharmacokinetics: The non-peptide nature of the quinolizidine scaffold imparts resistance to enzymatic degradation by proteases, leading to a longer biological half-life.
-
Synthetic Tractability: A variety of synthetic routes to quinolizidine derivatives have been established, enabling the introduction of diverse substituents at various positions on the ring system.[9][10]
Core Synthetic Strategies for Quinolizidine Scaffolds
The construction of the quinolizidine core is the foundational step in the synthesis of these peptidomimetics. Several powerful synthetic methodologies can be employed, with the choice often depending on the desired substitution pattern and stereochemistry.
Strategy 1: Intramolecular Imino-Diels-Alder Reaction
The intramolecular imino-Diels-Alder reaction is a highly efficient method for the construction of the quinolizidine ring system.[11][12] This reaction involves the cyclization of a precursor containing both an imine and a diene functionality.
Conceptual Workflow:
Figure 1. Workflow for Quinolizidine Synthesis via Imino-Diels-Alder Reaction.
Strategy 2: Reductive Cyclization of Functionalized Piperidines
Another robust approach involves the construction of a suitably functionalized piperidine precursor followed by an intramolecular reductive amination to form the second ring.[13] This method offers excellent stereocontrol.
Conceptual Workflow:
Figure 2. Workflow for Quinolizidine Synthesis via Reductive Cyclization.
Protocol: Stereoselective Synthesis of a Functionalized Quinolizidine Scaffold
This protocol details a representative synthesis of a quinolizidine scaffold suitable for further elaboration into a peptidomimetic. The strategy is based on the stereoselective synthesis of a C4-substituted benzo[a]quinolizidine, which can be adapted for various substitution patterns.[10]
Materials and Reagents
| Reagent | Supplier | Grade |
| N-Cbz-tetrahydroisoquinoline | Sigma-Aldrich | ReagentPlus®, ≥99% |
| Allyltrimethylsilane | Sigma-Aldrich | 98% |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Sigma-Aldrich | 98% |
| Sodium nitrite (NaNO₂) | Sigma-Aldrich | ACS reagent, ≥97% |
| Hoveyda-Grubbs Catalyst™ 2nd Generation | Sigma-Aldrich | - |
| Acryloyl chloride | Sigma-Aldrich | 96% |
| Palladium on carbon (Pd/C) | Sigma-Aldrich | 10 wt. % loading |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Methanol (MeOH) | Fisher Scientific | HPLC Grade |
| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
Experimental Procedure
Part 1: Aerobic DDQ-Catalyzed Allylation [10]
-
To a solution of N-Cbz-tetrahydroisoquinoline (1.0 mmol) in dichloromethane (10 mL) at room temperature, add allyltrimethylsilane (1.5 mmol).
-
Add DDQ (0.1 mmol) and sodium nitrite (0.2 mmol) to the reaction mixture.
-
Stir the reaction mixture under an atmosphere of air (using a balloon) at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the α-allylated product.
Part 2: Cross-Metathesis [10]
-
Dissolve the α-allylated product (1.0 mmol) and acryloyl chloride (1.2 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere.
-
Add Hoveyda-Grubbs Catalyst™ 2nd Generation (0.02 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the enone product.
Part 3: One-Pot Hydrogenation and Reductive Amination [10]
-
Dissolve the enone product (1.0 mmol) in methanol (15 mL).
-
Add palladium on carbon (10 mol %) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product is the desired benzo[a]quinolizidine, which can be further purified by recrystallization or chromatography if necessary. This reaction proceeds as a single diastereomer.[10]
Functionalization of the Quinolizidine Scaffold for Peptide Mimicry
With the core scaffold in hand, the next critical phase is the introduction of functionalities that mimic the side chains of amino acids. This can be achieved through various chemical transformations.
Workflow for Scaffold Functionalization:
Figure 3. General Strategies for Functionalizing the Quinolizidine Scaffold.
The choice of functionalization strategy will depend on the specific amino acid side chain being mimicked and the desired point of attachment to a larger peptide sequence or pharmacophore.
Purification and Characterization
The purification and characterization of quinolizidine-based peptidomimetics are crucial for ensuring the identity, purity, and stereochemistry of the final compounds.
Purification Techniques
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying peptides and peptidomimetics.[14] A C18 column is typically used with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).
-
Flash Column Chromatography: Useful for the purification of synthetic intermediates, particularly those that are less polar.
-
Recrystallization: Can be employed for solid compounds to achieve high purity.
Characterization Methods
A combination of spectroscopic techniques is essential for the unambiguous characterization of the synthesized molecules.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| ¹H NMR | Provides information on the number and connectivity of protons, and through coupling constants, the dihedral angles and relative stereochemistry. |
| ¹³C NMR | Determines the number of unique carbon atoms and their chemical environment. |
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Establishes proton-proton and proton-carbon correlations, and through-space proton-proton proximities, which are critical for confirming the structure and assigning the stereochemistry of the quinolizidine core.[15] |
| Mass Spectrometry (MS) | |
| High-Resolution Mass Spectrometry (HRMS) | Provides the accurate mass of the molecule, allowing for the determination of its elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Can be used to fragment the molecule and provide structural information, which is particularly useful for sequencing peptide-like structures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for the separation and identification of volatile quinolizidine alkaloids and their derivatives.[16] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of key functional groups such as carbonyls (amides, esters, ketones) and N-H bonds. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Used to determine the enantiomeric excess (ee) of chiral compounds. |
Conclusion and Future Perspectives
Quinolizidine scaffolds offer a compelling platform for the design and synthesis of novel peptidomimetics. Their inherent rigidity, stereochemical complexity, and enhanced metabolic stability address many of the limitations of traditional peptide-based therapeutics. The synthetic strategies and protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space of quinolizidine-based peptidomimetics. Future advancements in synthetic methodologies, including the development of more efficient and stereoselective reactions, will undoubtedly expand the utility of these scaffolds in the quest for new and improved drugs targeting a wide range of diseases.
References
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ResearchGate. (2025). Synthesis of Quinolizidine-Containing Lycopodium Alkaloids and Related Natural Products | Request PDF. [Link]
-
National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. [Link]
-
ACS Publications. (1998). Total Synthesis of (±)-Quinolizidine 217A. [Link]
-
PubMed. (n.d.). Studies toward the first stereoselective total synthesis of (±)-quinolizidine 195C and other transformations. [Link]
-
MDPI. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]
-
PubMed. (1999). Synthesis of a versatile peptidomimetic scaffold. [Link]
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National Center for Biotechnology Information. (n.d.). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. [Link]
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ResearchGate. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. [Link]
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ResearchGate. (n.d.). Enantioselective approach to indolizidine and quinolizidine scaffolds. Application to the synthesis of peptide mimics | Request PDF. [Link]
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ACS Publications. (n.d.). Quinolizidine alkaloid synthesis via the intramolecular imino Diels-Alder reaction. epi-Lupinine and cryptopleurine. [Link]
-
National Institutes of Health. (n.d.). Studies toward the First Stereoselective Total Synthesis of (±)-Quinolizidine 195C and Other Transformations. [Link]
-
PubMed. (2010). Total synthesis of quinolizidine (-)-217A. [Link]
-
PubMed. (2000). A convenient new route to piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. Enantioselective total synthesis of indolizidines (-)-167B, (-)-209D, (-)-209B, and (-)-207A. [Link]
-
Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. [Link]
-
SpringerLink. (n.d.). Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. [Link]
-
PubMed. (2004). A new scaffold for the stereoselective synthesis of alpha-O-linked glycopeptide mimetics. [Link]
-
Bentham Science. (n.d.). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. [Link]
-
ResearchGate. (n.d.). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. [Link]
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National Center for Biotechnology Information. (n.d.). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. [Link]
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Journal of Pharmaceutical Research. (2025). Peptidomimetics : A New Era in Drug Discovery. [Link]
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National Center for Biotechnology Information. (n.d.). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. [Link]
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PubMed. (2005). NMR study of quinolizidine alkaloids: relative configurations, conformations. [Link]
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National Institutes of Health. (2014). A multifaceted secondary structure mimic based on piperidine-piperidinones. [Link]
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National Center for Biotechnology Information. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. [Link]
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MDPI. (n.d.). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. [Link]
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National Center for Biotechnology Information. (n.d.). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. [Link]
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Royal Society of Chemistry. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. [Link]
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PubMed. (n.d.). Identification and characterization of amino-piperidinequinolones and quinazolinones as MCHr1 antagonists. [Link]
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Troubleshooting & Optimization
Technical Support Center: Preventing Racemization During Quinolizidine Acid Coupling
Welcome to the technical support center for advanced synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex molecules incorporating quinolizidine acid moieties. The stereochemical integrity of your final compound is paramount, and this resource provides in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate the challenges of racemization during the critical amide bond formation step.
I. Understanding the Challenge: Racemization in Amide Coupling
Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant hurdle in peptide synthesis and the coupling of chiral carboxylic acids like quinolizidine acids.[1][2] This loss of stereochemical purity can drastically alter the biological activity and therapeutic efficacy of the target molecule.[2]
FAQ 1: What are the primary mechanisms of racemization during amide bond formation?
Racemization during the coupling of a chiral carboxylic acid, such as a quinolizidine acid, primarily occurs through two mechanisms after the carboxyl group is activated by a coupling reagent[1][3][4]:
-
Direct Enolization (or Direct α-Abstraction): A base present in the reaction mixture can directly abstract the acidic proton at the α-carbon of the activated quinolizidine acid. This forms a planar enolate intermediate, which can be protonated from either face, leading to a loss of the original stereochemistry.[5][6]
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate.[5][7][8] The α-proton of this oxazolone is particularly acidic and readily removed by a base, leading to a planar, achiral intermediate.[7] Subsequent nucleophilic attack by the amine on this intermediate can occur from either side, resulting in a racemic mixture of the desired amide.[7]
Caption: Primary mechanisms of racemization during coupling.
II. Troubleshooting Guide: Identifying and Solving Racemization Issues
This section provides a structured approach to troubleshooting unexpected racemization in your quinolizidine acid coupling reactions.
Problem 1: Significant epimerization detected in the final product.
This is a common issue that can often be traced back to the coupling step. Here's a step-by-step guide to troubleshoot and mitigate the problem.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the use of additives are critical in suppressing racemization.[2]
-
Are you using a carbodiimide reagent (e.g., DCC, DIC, EDC) alone?
-
Insight: Carbodiimides, when used alone, are known to cause significant racemization.[9] They form a highly reactive O-acylisourea intermediate that is prone to both direct enolization and oxazolone formation.[8]
-
Solution: Always use carbodiimide reagents in conjunction with racemization-suppressing additives.[2] Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) intercept the reactive intermediate to form an active ester that is less susceptible to racemization.[7][8][10] Oxyma and HOAt are generally more effective than HOBt.[7]
-
-
Are you using a phosphonium or aminium/uronium salt (e.g., BOP, PyBOP, HBTU, HATU)?
-
Insight: While generally efficient and associated with lower levels of racemization, these reagents can still cause racemization, especially with sensitive substrates or under non-optimal conditions.[7] HATU, in particular, can lead to racemization with certain amino acids.[11]
-
Solution: Consider switching to a coupling reagent known for its low racemization potential, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).[9]
-
| Coupling Reagent Combination | Racemization Potential | Key Considerations |
| DIC/Oxyma | Low[11][12] | A robust and widely used combination for suppressing racemization. |
| HATU/Base | Can be High[11] | Very efficient but can cause significant racemization with sensitive substrates. |
| HBTU/HOBt/Base | Low to Moderate | A common and effective combination. |
| DEPBT/Base | Very Low[12] | Excellent for fragments prone to racemization. |
| Ynamides (Zhao reagents) | Near Zero[13][14] | A newer class of reagents that operate under neutral conditions, avoiding base-induced racemization.[13][14] |
Step 2: Scrutinize the Base
The choice and amount of base can significantly influence the extent of racemization.[1]
-
What base are you using?
-
Insight: Strong, non-sterically hindered bases like triethylamine (TEA) can accelerate racemization by readily abstracting the α-proton.[1]
-
Solution: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) and N,N-diisopropylethylamine (DIPEA) are common choices.[5] For particularly sensitive couplings, the weaker, more hindered base 2,4,6-collidine is recommended.[1][5]
-
-
How much base are you using?
-
Insight: Excess base will increase the rate of racemization.
-
Solution: Use the minimum amount of base necessary to facilitate the reaction. Typically, one to two equivalents are sufficient.
-
Step 3: Control the Reaction Temperature
-
Insight: Higher temperatures accelerate most reactions, including the pathways leading to racemization.[2][15]
-
Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy.[2] For extremely sensitive substrates, maintaining the reaction at 0°C or even lower may be necessary.
Caption: Troubleshooting workflow for racemization.
Problem 2: Racemization is still observed even after optimizing reagents, base, and temperature.
If racemization persists, consider these advanced strategies.
Advanced Strategy 1: Pre-activation Time
-
Insight: Prolonged pre-activation of the carboxylic acid with the coupling reagent before adding the amine can increase the opportunity for racemization.
-
Solution: Minimize the pre-activation time. For many modern coupling reagents, a short pre-activation of 1-5 minutes is sufficient.[2] Alternatively, for some systems, avoiding pre-activation altogether and adding the coupling reagent to a mixture of the acid and amine can reduce racemization.[16]
Advanced Strategy 2: Solvent Polarity
-
Insight: The polarity of the solvent can influence the rate of racemization.[2]
-
Solution: Experiment with different solvents. While DMF is common, switching to a less polar solvent like dichloromethane (DCM) or a mixture of DMF/DCM can sometimes suppress racemization.[16]
III. Experimental Protocols
Protocol 1: General Low-Racemization Coupling using DIC/Oxyma Pure
This protocol is a robust starting point for coupling quinolizidine acids while minimizing racemization.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the quinolizidine acid (1.0 eq.) and Oxyma Pure (1.1 eq.) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Amine Addition: Add the amine component (1.1 eq.) to the cooled solution.
-
Initiation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up:
-
Filter off the diisopropylurea byproduct.
-
Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a general method for determining the extent of racemization.
-
Sample Preparation: Prepare a standard of your desired diastereomer and a sample of your crude or purified reaction product. Dissolve each in an appropriate mobile phase.
-
Chiral HPLC Analysis:
-
Inject the standard sample onto a suitable chiral HPLC column (e.g., Chiralpak IA, IB, etc.) to determine its retention time.
-
Inject the reaction product sample onto the same column under identical conditions.
-
The presence of a second peak corresponding to the undesired diastereomer indicates racemization.
-
-
Quantification: Integrate the peak areas of both diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of Undesired Diastereomer / (Area of Desired Diastereomer + Area of Undesired Diastereomer)] * 100
IV. References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science. [Link]
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Norsal, K., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]
-
Bermúdez-Torres, K., et al. (2022). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. [Link]
-
Hernández-Sánchez, A. M., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. Metabolites. [Link]
-
Weymann, M., & Kunz, H. (2008). Stereoselective Synthesis of Quinolizidine Alkaloids: (–)-Lasubin II. Zeitschrift für Naturforschung B. [Link]
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]
-
Liu, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
ResearchGate. (2026). Experiment 4: Amide Coupling in Water at Room Temperature. [Link]
-
Goti, A., et al. (2006). Synthesis of (−)-lentiginosine, its 8a-epimer and dihydroxylated pyrrolizidine alkaloid from d-glucose. Semantic Scholar. [Link]
-
Muramatsu, W., et al. (2020). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews. [Link]
-
Eagner-Redeker, W., et al. (1997). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. [Link]
-
Norsal, K., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Scarafoni, A., et al. (2021). Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material. Agronomy. [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 14. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Octahydro-quinolizine-1-carboxylic Acid Synthesis
Current Status: ONLINE Agent: Dr. Aris (Senior Application Scientist) Ticket Focus: Yield Optimization & Stereochemical Control[1]
Welcome to the Technical Support Center
You are likely here because your synthesis of octahydro-quinolizine-1-carboxylic acid (also known as lupinic acid or related derivatives) has hit a yield plateau.[1] This molecule is deceptively simple.[1] Its fused bicyclic nitrogen framework (quinolizidine) combined with a C1-carboxylic acid creates a "perfect storm" of stereochemical complexity and isolation difficulty.[1]
This guide treats your synthesis as a troubleshooting ticket . We don't just give you the recipe; we fix the broken steps.
Ticket #1: The Hydrogenation Bottleneck (Stereocontrol)
User Issue: "I am hydrogenating the quinolizinium-1-carboxylate precursor, but I'm getting a mixture of diastereomers and low yields of the desired (1R, 9aR) 'trans-fused' isomer."
Technical Diagnosis: The reduction of the aromatic quinolizinium salt or the unsaturated hexahydro-intermediate determines the stereochemistry at two centers: the bridgehead nitrogen (C9a) and the carboxylic acid attachment (C1).
-
The Trap: Neutral hydrogenation often favors the kinetically controlled cis-fused ring system.
-
The Fix: You must leverage the "Acid Effect" to access the thermodynamically stable trans-fused system.
Optimized Protocol: Acid-Mediated Hydrogenation
-
Precursor: Ethyl 4-oxo-4-(2-pyridyl)butyrate or a Quinolizinium-1-carboxylate salt.[1]
-
Solvent System: Glacial Acetic Acid (AcOH) is non-negotiable here.[1] It protonates the nitrogen, preventing catalyst poisoning and directing the H2 addition to the face that favors trans-fusion.
-
Catalyst Selection:
-
Standard:PtO₂ (Adams' Catalyst) at 5-10 mol%.[1]
-
High-Selectivity:5% Rh/Al₂O₃ (often gives higher cis-selectivity if that is the target, but for trans, stick to Pt in acid).
-
-
Pressure: 40–60 psi (3–4 bar).
Mechanism of Action: In acidic media, the protonated intermediate adopts a conformation where the bulky carboxylate group and the bridgehead hydrogen minimize 1,3-diaxial interactions, favoring the trans-quinolizidine framework (thermodynamic product).
Data: Catalyst Performance on Quinolizidine Ring Formation
| Catalyst | Solvent | Pressure (psi) | Yield (%) | Major Isomer (Ring Fusion) |
| PtO₂ | AcOH | 50 | 85-92% | Trans (Thermodynamic) |
| PtO₂ | EtOH | 50 | 60-70% | Cis/Trans Mix |
| Pd/C (10%) | MeOH | 15 | 45% | Incomplete Reduction |
| Rh/C (5%) | AcOH | 60 | 78% | Cis (Kinetic) |
Critical Check: Ensure your precursor is free of sulfur or halide ions (from previous alkylation steps) before hydrogenation, as these will poison the PtO₂ surface immediately.
Ticket #2: The "Invisible Product" (Isolation & Purification)
User Issue: "My reaction shows conversion on TLC/LCMS, but after aqueous workup, I recover almost nothing. Where did my product go?"
Technical Diagnosis: this compound is an amino acid (zwitterion).[1]
-
pH < 4: It exists as a cation (ammonium).[1]
-
pH > 10: It exists as an anion (carboxylate).[1]
-
pH ~7 (Isoelectric Point): It is a zwitterion, highly soluble in water and insoluble in ether/DCM.[1]
-
The Error: attempting a standard "acidify and extract with DCM" workup. The protonated nitrogen keeps the molecule in the water layer.
Optimized Protocol: Ion-Exchange Isolation
Do NOT use liquid-liquid extraction.[1] Use a "Catch and Release" strategy.
-
Resin Selection: Strong Cation Exchange resin (e.g., Dowex 50W-X8 or Amberlite IR-120 ), H+ form.[1]
-
Loading: Dilute your crude hydrogenation mixture (in AcOH/water) and load it onto the column. The amino acid binds to the resin; impurities (non-basic) pass through.
-
Washing: Wash with distilled water until the eluent is neutral (removes AcOH and non-basic byproducts).[1]
-
Elution (The Release): Elute with 1M - 2M NH₄OH (Ammonium Hydroxide). The base deprotonates the ammonium, releasing the molecule as the carboxylate anion.
-
Finishing: Lyophilize (freeze-dry) the ammoniacal fractions. Do not use rotary evaporation at high heat, as amino acids can sublime or degrade.[1]
Figure 1: "Catch and Release" purification strategy for zwitterionic quinolizidine acids.
Ticket #3: Ring Construction (The Dieckmann vs. Alkylation Decision)
User Issue: "I am trying to build the ring using a Dieckmann condensation of a diester, but the yield is inconsistent."
Technical Diagnosis: The Dieckmann condensation to form the quinolizidine skeleton involves a beta-keto ester intermediate. This intermediate is prone to decarboxylation if the hydrolysis is too aggressive, or ring opening (retro-Claisen) if the alkoxide concentration is wrong.
Alternative Pathway (Recommended): Instead of the Dieckmann, use the Alkylation-Hydrogenation route (Mendeleev's Route updated). It is more robust for the 1-carboxylic acid specifically.
Protocol: Pyridylacetate Alkylation
-
Starting Materials: Ethyl 2-pyridylacetate + 1,4-dibromobutane (or 1,3-dibromopropane for indolizidine).[1]
-
Quaternization: Heat in acetone or acetonitrile.[1] This forms the Quinolizinium Bromide salt.
-
Yield Tip: This salt is hygroscopic.[1] Dry it thoroughly under vacuum over P₂O₅ before the next step.
-
-
Partial Reduction (Optional but recommended): Reduce the pyridinium ring to the piperidine using NaBH₄ before full hydrogenation if stereoselectivity is poor.
Figure 2: Robust synthesis pathway avoiding Dieckmann instability.
FAQ: Quick Troubleshooting
Q: Can I use Pd/C instead of PtO₂? A: You can, but Pd/C is less effective at reducing the pyridine ring in acidic media compared to Platinum Oxide (Adams' catalyst). If you must use Pd/C, increase the pressure to >100 psi and temperature to 50°C, but watch for decarboxylation.
Q: My product is an oil, but it should be a solid. A: The free acid is often an amorphous solid or oil. The Hydrochloride salt is crystalline. Dissolve your purified zwitterion in a minimum amount of ethanol and add HCl in ether to precipitate the salt for storage.
Q: How do I separate the cis/trans isomers if hydrogenation fails to be selective? A: Fractional crystallization of the picrate salts is the classical method. However, modern prep-HPLC using a C18 column with an acidic buffer (0.1% TFA) is far superior.[1] The trans-fused isomer usually elutes later than the cis-fused isomer due to a flatter hydrophobic surface area.
References
-
Hydrogenation of Quinolizines: R. Kuwano, et al. "Catalytic asymmetric hydrogenation of quinoline carbocycles."[1][2] Chem. Commun., 2015, 51, 7558-7561.[1][2] Link
-
Dieckmann Condensation Mechanisms: "Dieckmann Condensation." Organic Chemistry Portal. Link
-
Quinolizidine Alkaloid Biosynthesis & Chemistry: Bunsupa, S., et al. "Quinolizidine alkaloid biosynthesis: recent advances and future prospects."[1] Frontiers in Plant Science, 2012.[1] Link
-
Isolation of Amino Acids: "Separation and Refining of Amino Acids using Ion Exchange." Diaion Technical Manual. Link
-
Product Characterization: "(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride." Sigma-Aldrich Product Data. Link
Sources
Troubleshooting HPLC separation of quinolizidine alkaloids
A Guide to Troubleshooting HPLC Separations
Welcome to the technical support center. As a Senior Application Scientist, I understand that the analysis of quinolizidine alkaloids (QAs) by High-Performance Liquid Chromatography (HPLC) presents a unique set of challenges. Their basic nature, structural similarity, and often complex sample matrices require a nuanced approach to method development and troubleshooting.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues you may encounter. We will move beyond simple solutions to explore the underlying chemical principles, ensuring you not only solve the immediate problem but also build a robust and reliable analytical method.
Part 1: Peak Shape and Resolution Problems
Question 1: Why are my quinolizidine alkaloid peaks showing significant tailing and broadening?
This is the most common issue encountered when analyzing basic compounds like quinolizidine alkaloids on standard silica-based reversed-phase columns (e.g., C18).
Root Cause Analysis:
The problem lies in the interaction between the positively charged alkaloids and residual, negatively charged silanol groups (Si-O⁻) on the surface of the HPLC column's silica backbone.
-
Analyte State: Quinolizidine alkaloids are basic, containing tertiary amine functional groups. In the acidic to neutral mobile phases typically used in reversed-phase HPLC, these amines become protonated and carry a positive charge (R₃N + H⁺ ⇌ R₃NH⁺).
-
Stationary Phase Interaction: Even on high-quality, end-capped columns, a small percentage of silanol groups remain exposed. At pH values above 3, these silanols deprotonate and become negatively charged.
-
Secondary Interactions: This charge difference leads to a strong, secondary ionic interaction between the positively charged alkaloid and the negatively charged silanol group. This is in addition to the desired hydrophobic interaction with the C18 stationary phase. Molecules that undergo this ionic interaction are retained longer than those that do not, resulting in a "tail" of analyte slowly eluting from the column.
Troubleshooting Workflow: Improving Peak Shape
The strategy is to minimize these secondary ionic interactions. You can approach this from two angles: controlling the mobile phase or choosing a more suitable column.
Option A: Mobile Phase Modification
This is often the quickest and most cost-effective approach.
-
Lower the pH: By operating at a low pH (e.g., 2.5-3.0), you ensure the residual silanol groups are fully protonated (Si-OH). This neutralizes their negative charge, preventing the secondary ionic interaction with your protonated basic alkaloids.
-
Use a Competing Base: Add a "silanol blocker" like Triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM). TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively shielding your QA analytes from them.
-
Use an Ion-Pairing Reagent: Add an ion-pairing reagent, such as sodium hexanesulfonate, to the mobile phase. This reagent has a hydrophobic tail and a charged head. It pairs with the charged QA, forming a neutral, hydrophobic complex that interacts more predictably with the C18 stationary phase. Trifluoroacetic acid (TFA) is also commonly used as an ion-pairing agent that can improve peak shape for basic compounds.
Protocol: Preparing an Acidified Mobile Phase to Reduce Peak Tailing
-
Objective: To prepare 1 L of an Acetonitrile/Water mobile phase buffered at pH 3.0.
-
Materials:
-
HPLC-grade water (800 mL)
-
HPLC-grade acetonitrile (200 mL)
-
Formic acid (or orthophosphoric acid for a non-volatile buffer)
-
Calibrated pH meter
-
0.22 µm solvent filtration apparatus
-
-
Procedure:
-
Measure 800 mL of HPLC-grade water into a clean 1 L glass beaker.
-
Place a magnetic stir bar in the beaker and place it on a stir plate.
-
While stirring, slowly add formic acid dropwise. Monitor the pH continuously with the calibrated pH meter.
-
Stop adding acid once the pH is stable at 3.0.
-
Add 200 mL of HPLC-grade acetonitrile to the aqueous buffer.
-
Stir the final mixture for 5 minutes to ensure it is homogenous.
-
Filter the entire mobile phase through a 0.22 µm solvent filter to remove particulates.
-
Degas the mobile phase (e.g., by sonication under vacuum) before placing it on the HPLC system.
-
Option B: Column Selection
If mobile phase modifications are insufficient or incompatible with your detection method (e.g., MS), consider the column itself.
-
Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are made from higher purity silica with fewer metal contaminants and are more extensively end-capped. End-capping is a process where the manufacturer chemically treats the silica to convert most of the residual silanol groups into less reactive siloxane bridges. This directly reduces the number of sites available for secondary interactions.
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have a polar functional group (e.g., amide, carbamate) embedded within or at the end of the C18 alkyl chain. This polar group helps to shield the residual silanols from basic analytes, further improving peak shape.
Data Summary: Mobile Phase Strategies for Peak Shape Improvement
| Strategy | Mechanism | Typical Concentration | Pros | Cons |
| Low pH (e.g., 2.5-3.0) | Suppresses silanol ionization (Si-OH) | pH adjusted with Formic/Phosphoric Acid | Simple, effective, MS-compatible (with FA) | May alter selectivity; not suitable for acid-labile compounds |
| Competing Base (e.g., TEA) | Shields silanol sites from analyte | 5-10 mM | Very effective for peak shape | Can shorten column life, not MS-friendly (ion suppression) |
| Ion-Pairing (e.g., TFA, Hexanesulfonate) | Forms a neutral complex with the analyte | 0.05-0.1% TFA, 5 mM Sulfonate | Improves retention and peak shape | Can be difficult to wash from column, TFA suppresses MS signal |
Question 2: My quinolizidine alkaloid isomers are co-eluting or have very poor resolution. How can I separate them?
Separating structurally similar isomers is a classic chromatographic challenge. Resolution is a function of efficiency, selectivity, and retention. To improve it, you must influence one or more of these factors.
Root Cause Analysis:
Isomers of quinolizidine alkaloids, such as sparteine and α-isosparteine, or lupanine and isolupanine, have nearly identical hydrophobicity. A standard C18 column, which separates primarily based on hydrophobicity, will struggle to differentiate between them. The key is to introduce a different separation mechanism or enhance subtle differences.
Troubleshooting Workflow: Improving Isomer Resolution
Step 1: Optimize Mobile Phase Selectivity
-
Change the Organic Modifier: The choice of organic solvent can significantly alter selectivity. Acetonitrile and methanol interact differently with both the stationary phase and the analytes. If you are using acetonitrile, switch to methanol, or vice-versa. Methanol is a protic solvent and can engage in hydrogen bonding, which may introduce a different selectivity mechanism for the alkaloids.
-
Adjust the Gradient: Make your gradient shallower. A slower increase in the organic modifier percentage over time will give the isomers more opportunity to interact differently with the stationary phase, often improving resolution.
Step 2: Adjust Column Temperature
-
Decrease the Temperature: Lowering the column temperature (e.g., from 40°C down to 25°C) generally increases retention and can sometimes improve resolution for closely eluting compounds. The trade-off is broader peaks and higher backpressure.
-
Increase the Temperature: Conversely, increasing the temperature can sometimes change the interaction kinetics in a favorable way, altering selectivity. It's an empirical parameter that should be tested.
Step 3: Change the Stationary Phase
This is the most powerful way to change selectivity.
-
Use a Phenyl-Hexyl Column: These columns offer a different separation mechanism. In addition to hydrophobic interactions, they provide π-π interactions between the phenyl ring of the stationary phase and any aromatic character in the analytes. Even for non-aromatic compounds like QAs, the different electronic nature of this phase compared to a C18 can provide the selectivity needed to resolve isomers.
-
Try a Polar-Embedded Column: As mentioned previously, these columns can offer different selectivity due to the presence of polar groups near the silica surface.
Diagram: Troubleshooting Isomer Co-elution
Caption: A workflow for systematically troubleshooting poor isomer resolution.
Part 2: Sensitivity and Matrix Effects
Question 3: My QA peaks are very small or undetectable, especially in complex samples like plant extracts. How can I improve sensitivity?
Low sensitivity can be an instrument issue, a method issue, or a sample issue.
Root Cause Analysis:
-
Poor Ionization (LC-MS): Quinolizidine alkaloids ionize well in positive mode ESI-MS, but the signal can be suppressed by co-eluting matrix components that compete for charge in the ion source.
-
Low UV Absorbance (HPLC-UV): Many simple quinolizidine alkaloids lack a strong chromophore, making them difficult to detect at higher wavelengths (e.g., 254 nm). Detection at lower wavelengths (e.g., 210-220 nm) is possible but is often subject to interference from the mobile phase and other matrix components.
-
Sample Matrix Effects: Complex matrices, like those from lupin seeds, contain a high concentration of lipids, proteins, and other metabolites that can interfere with both the separation and the detection of your target analytes.
Troubleshooting Workflow: Enhancing Detection Sensitivity
Step 1: Optimize Detection Parameters
-
For HPLC-UV: Determine the UV absorbance maximum for your target alkaloids. Many QAs have a λmax around 210-220 nm. While this region is prone to interference, it may be necessary for adequate sensitivity. Ensure you are using a high-purity mobile phase (e.g., LC-MS grade acetonitrile) to minimize baseline noise.
-
For LC-MS:
-
Source Tuning: Infuse a standard solution of your primary QA directly into the mass spectrometer to optimize source parameters like capillary voltage, gas flow, and temperature.
-
MRM Transitions: If using a triple quadrupole mass spectrometer, use Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. Identify at least two specific precursor-product ion transitions for each analyte.
-
Step 2: Implement Sample Cleanup
This is the most critical step for complex matrices. The goal is to remove interfering compounds while retaining your alkaloids. Solid-Phase Extraction (SPE) is the gold standard for this.
-
Mechanism: SPE for QAs typically uses a cation-exchange mechanism. At an acidic pH, the QAs are protonated (positively charged) and will bind strongly to a sorbent with negative charges (e.g., a strong cation exchanger, SCX). Neutral and acidic matrix components will pass through and be discarded. The retained QAs can then be eluted with a basic solvent.
Protocol: Solid-Phase Extraction (SPE) for QA Cleanup from Plant Extracts
-
Objective: To selectively extract and concentrate quinolizidine alkaloids from an acidic plant extract, removing interfering matrix components.
-
Materials:
-
Strong Cation Exchange (SCX) SPE cartridge (e.g., 100 mg, 3 mL)
-
Acidified plant extract (e.g., 1 g of ground seed extracted in 10 mL of 0.1 M HCl, filtered)
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Ammonium Hydroxide (NH₄OH)
-
SPE vacuum manifold
-
-
Procedure:
-
Condition: Pass 3 mL of methanol through the SCX cartridge to wet the sorbent.
-
Equilibrate: Pass 3 mL of HPLC-grade water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.
-
Load: Load 1-2 mL of the acidified plant extract onto the cartridge. The positively charged QAs will bind to the negatively charged sorbent.
-
Wash 1 (Polar Interferences): Pass 3 mL of 0.1 M HCl through the cartridge. This will wash away highly polar, uncharged, or negatively charged interferences.
-
Wash 2 (Non-polar Interferences): Pass 3 mL of methanol through the cartridge. This will wash away less polar, uncharged interferences like lipids and pigments.
-
Elute: Elute the retained QAs by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge. The ammonia neutralizes the charge on the alkaloids, releasing them from the sorbent.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial HPLC mobile phase for injection. This step effectively concentrates your sample.
-
Diagram: SPE Workflow for QA Purification
Caption: Step-by-step workflow for purifying QAs using cation-exchange SPE.
References
-
Kowalczyk, A., et al. (2022). Ion pair-based mobile phase additives to improve the separation of alkaloids in supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Ganzera, M., et al. (2010). Determination of quinolizidine alkaloids in different Lupinus species by NACE using UV and MS detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Chrom Tech. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Kalny, P., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules. [Link]
-
Restek. Effect of Organic Solvent on Selectivity in LC Separations. Restek Resource Hub. [Link]
-
Dolan, J. W., & Snyder, L. R. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]
-
Phenomenex. Luna Phenyl-Hexyl HPLC Columns. Phenomenex. [Link]
-
Stoll, D. R. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. [Link]
-
Stoll, D. R. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. [Link]
-
Agilent. High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Agilent Technologies. [Link]
-
Lee, S., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. Foods. [Link]
-
Bar, C., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Toxins. [Link]
Technical Support Center: Overcoming Steric Hindrance in Bicyclic Amino Acid Reactions
Welcome to the technical support center dedicated to addressing the unique challenges posed by steric hindrance in reactions involving bicyclic amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and modifying these structurally constrained molecules. Here, we provide in-depth troubleshooting guides, frequently asked questions, and expert insights to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low reactivity in coupling reactions with bicyclic amino acids?
A1: The principal cause is steric hindrance. The rigid, three-dimensional structure of bicyclic amino acids physically obstructs the approach of reactants to the desired reaction site, typically the α-amino or α-carboxyl group. This increased steric bulk around the reactive center raises the activation energy of the transition state, slowing down or preventing bond formation.[1][2][3]
Q2: How do I choose an appropriate protecting group to minimize steric hindrance during synthesis?
A2: The selection of a protecting group is a critical strategic decision.[4] While the primary role of a protecting group is to prevent unwanted side reactions, its own size can contribute to steric crowding. For the α-amino group, common choices include Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).[5] In cases of extreme steric hindrance, a smaller protecting group might be considered, but this must be balanced with its stability and the orthogonality of its removal conditions relative to other protecting groups in the molecule.[4][6] For side-chain protection, it is essential to select groups that are stable throughout the synthesis and can be removed without affecting the peptide backbone or other protecting groups.[5][7]
Q3: Are there specific coupling reagents that are more effective for sterically demanding bicyclic amino acids?
A3: Yes, for challenging couplings involving sterically hindered amino acids, it is advisable to use coupling reagents that form highly reactive intermediates. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or phosphonium salts such as PyAOP (7-Aza-benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate), are generally more effective than standard carbodiimides like DCC or DIC.[1][8] These reagents form highly reactive OAt or Oxyma esters, which can overcome the steric barriers more efficiently.[1]
Q4: Can microwave-assisted synthesis be beneficial for these types of reactions?
A4: Absolutely. Microwave-assisted synthesis is a powerful technique for accelerating reactions that are sluggish due to steric hindrance.[9][10][11] The rapid and efficient heating provided by microwave irradiation can help overcome the high activation energy barriers associated with these reactions, often leading to significantly shorter reaction times, higher yields, and improved product purities.[9][10] This method has been successfully applied to both peptide coupling and cyclization reactions involving hindered amino acids.[10]
Q5: How does the choice of solvent impact reactions with bicyclic amino acids?
A5: The solvent plays a crucial role in solvating the reactants and the growing peptide chain, which can be particularly important in solid-phase peptide synthesis (SPPS).[12] Poor solvation can lead to peptide aggregation on the solid support, further hindering reactions.[13] Solvents like N-Methyl-2-pyrrolidone (NMP) are often more effective than Dimethylformamide (DMF) at disrupting aggregation and improving reaction efficiency for "difficult" sequences.[8] In some cases, a mixture of solvents or the addition of chaotropic agents can be beneficial.[8][13]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the synthesis and modification of bicyclic amino acids.
Guide 1: Low Yield in Peptide Coupling Reactions
Issue: You are experiencing low or no yield when attempting to couple a bicyclic amino acid onto a peptide chain or vice versa.
Caption: Troubleshooting workflow for low coupling efficiency.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Ineffective Coupling Reagent | Switch from standard carbodiimides (DCC, DIC) to a more potent uronium/aminium (HATU, HCTU) or phosphonium (PyAOP) salt.[1][8] | These reagents generate more reactive activated esters, which are better able to overcome the high activation energy barrier caused by steric hindrance.[1] |
| Suboptimal Reaction Conditions | Increase the reaction time and/or modestly increase the temperature. Monitor for racemization if increasing temperature. | Providing more time and thermal energy can help drive the sterically hindered reaction to completion.[1] |
| Incomplete Reaction | Perform a "double coupling" by repeating the coupling step with a fresh portion of activated amino acid and reagents.[1] | This is an effective method to push the reaction towards completion by providing a renewed concentration of activated species.[1] |
| Severe Steric Hindrance | Employ microwave-assisted synthesis to significantly accelerate the coupling reaction.[9][10][11] | Microwave energy efficiently heats the reaction mixture, providing the necessary energy to overcome steric barriers and reduce reaction times from hours to minutes.[10] |
| Peptide Aggregation | Switch from DMF to NMP or use a solvent mixture. Adding chaotropic salts can also be beneficial.[8][13] | Improved solvation of the peptide-resin prevents aggregation, ensuring that the reactive sites remain accessible.[13] |
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Pre-activation: In a separate vessel, pre-activate the sterically hindered Fmoc-bicyclic amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours. For particularly difficult couplings, this time can be extended.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) to check for reaction completion.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents.
Guide 2: Failure in Intramolecular Cyclization
Issue: You are attempting an intramolecular cyclization to form a bicyclic peptide, but you are observing low yields of the desired cyclic product and/or significant formation of dimers and oligomers.
Caption: Decision-making process for optimizing intramolecular cyclization.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Intermolecular Reactions Dominating | Perform the cyclization reaction under high dilution conditions (typically < 1 mM). | Lowering the concentration of the linear peptide precursor minimizes the probability of intermolecular reactions (dimerization, oligomerization) and favors the desired intramolecular cyclization.[14] |
| Unfavorable Conformation for Cyclization | Incorporate turn-inducing elements such as a proline or a D-amino acid near the cyclization site in the linear precursor.[15] | These elements pre-organize the peptide backbone into a conformation that brings the reactive termini into proximity, increasing the effective molarity and facilitating the intramolecular reaction.[15] |
| Steric Hindrance at the Ligation Site | Re-evaluate the retrosynthetic disconnection point. Choose a cyclization point that involves less sterically hindered amino acids.[15] | The steric bulk of the amino acid side chains at the N- and C-termini can significantly impact the ability of the ends to approach each other for bond formation.[15] |
| Inefficient Activation | Use a highly efficient coupling reagent for lactamization, such as PyAOP or HATU.[1][16] | A rapid and efficient activation of the carboxylic acid is necessary to ensure that the intramolecular reaction occurs faster than potential side reactions. |
-
Peptide Cleavage: Cleave the fully protected linear peptide from the solid support.
-
Purification: Purify the linear peptide precursor by HPLC to ensure high purity.
-
Cyclization Setup: In a large volume of an appropriate solvent (e.g., DMF), dissolve the coupling reagent (e.g., HATU, 1.5 eq) and a base (e.g., DIPEA, 3 eq).
-
Slow Addition: Using a syringe pump, slowly add a solution of the purified linear peptide in the same solvent to the reaction vessel over several hours (e.g., 4-8 hours). The final concentration of the peptide should be in the range of 0.1-1 mM.
-
Reaction: Allow the reaction to stir for an additional 12-24 hours after the addition is complete.
-
Workup and Purification: Quench the reaction, remove the solvent under reduced pressure, and purify the resulting cyclic peptide by HPLC.
References
- Vertex AI Search. (2019). Amino Acid-Protecting Groups.
- Vertex AI Search. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC.
- Vertex AI Search. Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications.
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128.
- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Agrawal, H., et al. (2012). Protecting groups in amino acids. ResearchGate.
- Vertex AI Search. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues - MDPI.
- Vertex AI Search. (2025). Microwave-assisted synthesis of unnatural amino acids | Request PDF. ResearchGate.
- Vertex AI Search. Biocompatible and Selective Generation of Bicyclic Peptides - PMC - NIH.
- Vertex AI Search. Efficient peptide coupling involving sterically hindered amino acids - PubMed.
- Vertex AI Search. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
- Vertex AI Search. (PDF) London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - ResearchGate.
- Vertex AI Search. Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
- Vertex AI Search. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate.
- Vertex AI Search. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC.
- Vertex AI Search. Chemical Strategies for Bicyclic Peptide Formation - White Rose eTheses Online.
- Vertex AI Search. Bicyclic – Knowledge and References - Taylor & Francis.
- Mistry, N., et al. (2018). Synthesis of Bicycle® Peptides using Gold-mediated Cysteine Arylation. Journal of the American Chemical Society.
- Ashenhurst, J. (2024). Steric Hindrance is Like a Fat Goalie. Master Organic Chemistry.
- Vertex AI Search. strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem.
- Vertex AI Search. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives - PubMed.
- Vertex AI Search. Sterically Constrained Bicyclic Phosphines: A Class of Fascinating Compounds Suitable for Application in Small Molecule Activation and Coordination Chemistry - PubMed.
- Vertex AI Search. Influence of solid support, solvent and coupling reagent on the head-to-tail cyclization of resin-bound peptides - PubMed.
- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
- Vertex AI Search. (2025). (PDF) Recent advances in microwave-assisted synthesis - ResearchGate.
- Vertex AI Search. Microwave Assisted Aza-michael Additions towards β-amino Acids - ResearchGate.
- Vertex AI Search. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC.
- Vertex AI Search. The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PubMed Central.
- Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.
- Lunn, H. (2011). HOT article: Role of steric hindrance in enantioselective catalysis. RSC Blogs.
- Vertex AI Search. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Publishing.
- Vertex AI Search. Emerging Computational Methods for the Rational Discovery of Allosteric Drugs | Chemical Reviews - ACS Publications.
- Vertex AI Search. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC.
- Vertex AI Search. (2021). microwave assisted solvent-free mannich bases: synthesis, characterization and effects of these.
- Vertex AI Search. (2024). Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3 | bioRxiv.
- Vertex AI Search. Computational Analysis of a Prebiotic Amino Acid Synthesis with Reference to Extant Codon–Amino Acid Relationships - MDPI.
- Vertex AI Search. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC.
- Trabocchi, A., et al. (2007). Synthesis of a bicyclic δ-amino acid as a constrained Gly-Asn dipeptide isostere. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of solid support, solvent and coupling reagent on the head-to-tail cyclization of resin-bound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Quinolizidine Hydrochloride Salts
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Quinolizidine Alkaloid HCl Salts (e.g., Sparteine, Cytisine, Matrine, Lupinine)
Introduction: The Quinolizidine Challenge
Welcome to the technical support hub for quinolizidine crystallization. As a researcher, you are likely facing a specific set of physicochemical hurdles inherent to this class of bicyclic alkaloids.
The Core Problem: Quinolizidine alkaloids possess a bridgehead nitrogen atom. When converted to hydrochloride salts, the resulting lattice energy is often high, but the salt's interaction with water is aggressive. These salts are notoriously hygroscopic and prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming a clean crystal lattice.
This guide moves beyond generic advice, offering specific protocols to stabilize the ionic lattice of quinolizidine HCl salts.
Module 1: Solvent System Selection
User Question: "I’ve tried standard alcohols, but my salt either stays in solution or crashes out as a gum. What solvent system should I use?"
Technical Insight: Quinolizidine HCl salts are highly polar. They require a protic solvent to disrupt the amorphous arrangement but a non-polar anti-solvent to force the lattice formation. Single-solvent systems rarely work unless you are using slow evaporation of Isopropanol (IPA).
Recommended Solvent Architectures
| System Type | Solvent (Dissolver) | Anti-Solvent (Precipitator) | Ratio (v/v) | Best For... |
| Classic Binary | Ethanol (Abs.) or Methanol | Diethyl Ether or MTBE | 1:5 to 1:10 | High purity samples; rapid nucleation. |
| Slow Growth | Isopropanol (IPA) | Acetone | 1:3 | Larger single crystals (e.g., for X-ray diffraction). |
| Rescue System | Dichloromethane (DCM) | Hexane or Heptane | 1:4 | Highly lipophilic derivatives or "oiled out" recovery. |
| Polymorph Screen | Acetonitrile | Toluene | 1:2 | Screening for anhydrous polymorphs. |
Critical Warning: Avoid water-based systems if possible. If water is necessary to dissolve the salt, it must be removed via azeotropic distillation (e.g., with toluene) before adding the anti-solvent, otherwise, you will form a hydrate gum.
Visual Guide: Solvent Selection Decision Tree
Figure 1: Decision matrix for selecting the initial solvent system based on solubility and desired crystal quality.
Module 2: Troubleshooting "Oiling Out" (LLPS)
User Question: "My solution turned cloudy, but instead of crystals, I see oil droplets on the bottom of the flask. Why?"
Technical Insight: "Oiling out" is Liquid-Liquid Phase Separation (LLPS).[1][2] It occurs when the metastable limit is breached too quickly, or when impurities lower the melting point of the solvated salt below the crystallization temperature. In quinolizidines, this is often exacerbated by excess HCl or residual water.
The "Oil Rescue" Protocol
Do not discard the oil. It is your product in a supersaturated, amorphous state.
-
Re-dissolve: Heat the mixture until the oil redissolves into the supernatant.
-
Add "Good" Solvent: Add 10-20% more of the dissolving solvent (e.g., Ethanol). This pushes the composition away from the spinodal decomposition curve.
-
Seed: Cool to just above the temperature where oiling occurred previously, and add a seed crystal (if available) or scratch the glass.
-
Slow Cool: Insulate the flask to cool at a rate of <5°C per hour.
Visual Guide: Mechanism & Rescue of Oiling Out
Figure 2: Pathway illustrating the cause of oiling out and the thermodynamic intervention required to shift back to nucleation.
Module 3: Hygroscopicity & Polymorphism[3][4]
User Question: "I filtered my crystals, but after 10 minutes on the funnel, they turned into a puddle. How do I stop this?"
Technical Insight: Quinolizidine HCl salts are deliquescent . They will absorb atmospheric moisture until they dissolve in it. Furthermore, they exhibit polymorphism, often converting from an anhydrous form to a hydrate form rapidly.
Handling Protocols
-
Filtration: Must be performed under a blanket of dry Nitrogen or Argon.[3]
-
Washing: Use anhydrous Ether or Heptane. Do not use cold alcohol for washing, as it attracts moisture.
-
Drying: Immediately transfer the filter cake to a vacuum desiccator containing P₂O₅ or KOH pellets.
-
Storage: Store in amber vials with desiccant caps at -20°C.
Standardized Experiment: Vapor Diffusion Method
For researchers struggling with bulk recrystallization, the Vapor Diffusion method is the most robust technique for obtaining X-ray quality crystals of quinolizidine salts.
Materials:
-
Inner vial (4 mL)
-
Outer jar (20 mL) with tight seal
-
Solvent A: Methanol (dissolves the salt)
-
Solvent B: Diethyl Ether (precipitates the salt)
Protocol:
-
Dissolve 50 mg of Quinolizidine HCl in the minimum amount of Methanol (approx. 0.5 - 1.0 mL) in the small vial. Ensure it is clear.
-
Place the small vial (uncapped) inside the larger jar.
-
Add Diethyl Ether to the larger jar (approx. 5-8 mL), ensuring the liquid level is below the rim of the inner vial.
-
Seal the outer jar tightly.
-
Wait: As ether vapor diffuses into the methanol, the polarity slowly decreases, inducing nucleation without shocking the system into oiling out.
-
Harvest crystals after 24-72 hours.
References
-
Cayman Chemical. Cytisine Product Information & Solubility Data.[4] (Cytisine is soluble in ethanol/DMSO; aqueous solutions unstable).
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. (Defines LLPS and seeding strategies for amine salts).
-
Google Patents. Method for isolation of cytisine (US20210300929A1). (Describes crystallization using acetone/ethyl acetate systems).
-
Bulgarian Chemical Communications. Solution and solid state characterization of "sparteine surrogate". (Details Isopropanol slow evaporation for sparteine HCl crystals).
-
ResearchGate. Troubleshooting Amine HCl Salt Crystallization. (Community discussion on overcoming oiling out in amine hydrochlorides).[5]
Sources
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. JP2020528912A - Cytisine salt, solvate or hydrate of cytisine salt, method for producing cytisine salt, pharmaceutical composition, and method of treatment. - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sciencemadness.org [sciencemadness.org]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of Octahydro-quinolizine-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for octahydro-quinolizine-1-carboxylic acid. In the absence of a publicly available, fully assigned spectrum for this specific molecule, this guide will leverage spectral data from closely related quinolizidine alkaloids, such as lupinine and its stereoisomers, to provide a robust predictive analysis. This comparative approach is essential for researchers working on the synthesis, characterization, and application of novel quinolizidine derivatives.
The quinolizidine alkaloid scaffold is a recurring motif in numerous natural products with a wide array of biological activities.[1][2] Precise structural elucidation is paramount for understanding structure-activity relationships, and NMR spectroscopy is the most powerful tool for this purpose in solution.[3][4] This guide will delve into the nuances of ¹H and ¹³C NMR spectra, including the profound influence of stereochemistry and conformational dynamics on chemical shifts and coupling constants.
The Structural Landscape: Stereochemistry and Conformation
This compound possesses a rigid bicyclic core with multiple stereocenters. The relative configuration of the substituent at C-1 and the stereochemistry of the ring fusion (trans or cis) dramatically impact the molecule's three-dimensional shape and, consequently, its NMR spectrum. Quinolizidine alkaloids can exist in equilibrium between different conformations, often involving chair and boat forms of the six-membered rings.[1] These conformational dynamics can lead to signal averaging or broadening in the NMR spectrum.
For the purpose of this guide, we will consider the thermodynamically stable trans-fused quinolizidine ring system. The orientation of the carboxylic acid group at C-1 (axial vs. equatorial) is a key determinant of the spectral features, particularly for the proton at C-1.
Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the predicted chemical shifts for this compound. These predictions are based on established data for analogous compounds like lupinine and epilupinine, which feature a hydroxymethyl group at C-1 instead of a carboxylic acid.[5][6][7][8] The electronic effect of the carboxylic acid group is expected to cause a downfield shift for the C-1 and adjacent protons compared to the hydroxymethyl analogs.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations (from 2D NMR) |
| 1 | 2.5 - 2.9 | m | 45 - 50 | COSY: H-9a, H-2; HSQC: C-1; HMBC: C-2, C-9, C-9a, COOH |
| 2 | 1.4 - 1.9 | m | 25 - 30 | COSY: H-1, H-3; HSQC: C-2 |
| 3 | 1.3 - 1.8 | m | 20 - 25 | COSY: H-2, H-4; HSQC: C-3 |
| 4 | 2.8 - 3.2 (eq), 1.9 - 2.3 (ax) | m | 55 - 60 | COSY: H-3; HSQC: C-4; HMBC: C-3, C-5, C-6 |
| 6 | 2.8 - 3.2 (eq), 1.9 - 2.3 (ax) | m | 55 - 60 | COSY: H-7; HSQC: C-6; HMBC: C-4, C-5, C-7 |
| 7 | 1.3 - 1.8 | m | 20 - 25 | COSY: H-6, H-8; HSQC: C-7 |
| 8 | 1.4 - 1.9 | m | 25 - 30 | COSY: H-7, H-9; HSQC: C-8 |
| 9 | 1.4 - 1.9 | m | 30 - 35 | COSY: H-8, H-9a; HSQC: C-9 |
| 9a | 1.8 - 2.2 | m | 60 - 65 | COSY: H-1, H-9; HSQC: C-9a; HMBC: C-1, C-5, C-8, C-9 |
| COOH | 10 - 12 | br s | 175 - 180 | HMBC: C-1 |
Note: Chemical shifts are highly dependent on the solvent and pH. The values presented are for a typical deuterated organic solvent like CDCl₃ or MeOD.
Comparative Analysis with Quinolizidine Alkaloids
A comparison with known quinolizidine alkaloids provides invaluable context for interpreting the spectrum of our target molecule.
-
Lupinine vs. 1-Epilupinine: These diastereomers differ in the orientation of the hydroxymethyl group at C-1 (axial in lupinine, equatorial in 1-epilupinine). This seemingly minor change leads to significant differences in the chemical shift and multiplicity of H-1, a principle that directly applies to the axial and equatorial conformers of this compound.[8]
-
Sparteine: This more complex tetracyclic quinolizidine alkaloid has a well-characterized NMR spectrum that showcases the characteristic signals for the quinolizidine core.[9] The chemical shifts of the bridgehead carbons and protons in sparteine provide a useful reference for assigning the corresponding signals in our simpler system.
The presence of the carboxylic acid in our target molecule, as opposed to the hydroxymethyl group in lupinine, will deshield the C-1 position, causing a downfield shift in its ¹³C NMR spectrum. The proton at C-1 will also be shifted downfield due to the electron-withdrawing nature of the carboxyl group.
The Power of 2D NMR in Structural Elucidation
For an unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.
Caption: Workflow for structural elucidation using 2D NMR.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton.[10][11] For instance, the signal for H-1 should show correlations to the protons at C-2 and the bridgehead H-9a.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached.[10][12][13] This is the primary method for assigning the carbon signals based on the already-assigned proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons.[10][13][14] This is crucial for connecting different spin systems and for assigning quaternary carbons, such as the carboxylic acid carbon.
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. This is the key experiment for determining the relative stereochemistry and conformation of the molecule.[3] For example, a NOE between H-1 and H-9a would provide strong evidence for their cis relationship.
Recommended Experimental Protocols
To obtain high-quality NMR data for this compound, the following protocols are recommended.
-
Purification: Ensure the sample is of high purity (>95%) to avoid interference from impurities. Standard chromatographic techniques are suitable.
-
Solvent Selection: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, MeOD, or D₂O with pH adjustment). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
The following parameters are suggested for a 400 or 500 MHz NMR spectrometer.
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard, gradient-selected pulse programs available in the spectrometer's software library.
-
Optimize the spectral widths in both dimensions to encompass all relevant signals.
-
For HMBC, the long-range coupling delay should be optimized for a typical J-coupling of 8-10 Hz.[10]
-
The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio.
Conclusion
While a definitive, published NMR spectrum for this compound remains elusive, a comprehensive and reliable analysis can be achieved through a comparative approach with well-documented quinolizidine alkaloids. By combining 1D and 2D NMR techniques, researchers can confidently elucidate the structure, stereochemistry, and conformational preferences of this and related compounds. The protocols and predictive data presented in this guide offer a solid foundation for the spectroscopic characterization of novel quinolizidine derivatives, accelerating research and development in medicinal chemistry and natural product synthesis.
References
-
da Silva, A. C. R., et al. (2005). NMR study of quinolizidine alkaloids: relative configurations, conformations. Magnetic Resonance in Chemistry, 43(8), 653-657. [Link]
-
Scholdei, J. M., et al. (1989). Synthesis and spectroscopic stereospecificity assay of the deuterated quinolizidine alkaloids (2S)-[2H]- and (2R)-[2H]-sparteine. Magnetic Resonance in Chemistry, 27(5), 485-489. [Link]
-
Vivas-Reyes, R., et al. (2019). Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. Journal of Materials and Environmental Science, 10(9), 836-851. [Link]
-
Robins, D. J., & Sheldrake, G. N. (1995). Stereochemistry of Quinolizidine Alkaloid Biosynthesis: Incorporation of the Enantiomeric [2-²H]Cadaverines into Lupinine. Journal of the Chemical Society, Perkin Transactions 1, (18), 2329-2332. [Link]
-
Kozhevnikov, D. N., et al. (2023). Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. Molecules, 28(3), 1234. [Link]
-
ResearchGate. (2019). (PDF) Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. [Link]
-
Wysocka, W., & Brukwicki, T. (2005). Quinolizidine alkaloids. Alkaloids: Chemical and Biological Perspectives, 1-49. [Link]
-
Aslam, N. F. M. (2017). Synthesis of piperidine and quinolizidine alkaloids. Doctoral thesis, Nanyang Technological University, Singapore. [Link]
-
National Center for Biotechnology Information. (n.d.). Lupinine. PubChem Compound Database. [Link]
-
Blundell, T. L., et al. (2021). Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. Scientific Reports, 11(1), 13159. [Link]
-
Bohlmann, F., Schumann, D., & Arndt, C. (1965). [NMR spectra of quinolizidine derivatives: the configuration of sparteine]. Tetrahedron Letters, (31), 2705-11. [Link]
-
Tzani, M., et al. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 29(3), 572. [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
-
Magritek. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. [Link]
-
Allery, C. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
ISEP. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
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Binding Affinity of Quinolizidine-Based Peptidomimetics
This guide provides a technical analysis of quinolizidine-based peptidomimetics, focusing on their binding affinity, structural constraints, and comparative performance against linear peptides and other scaffold types.
A Comparative Performance Guide for Drug Discovery
Executive Summary
Quinolizidine-based peptidomimetics (specifically quinolizidin-2-one amino acids) represent a class of "Type II"
Core Value Proposition:
-
Conformational Locking: Reduces the entropic penalty of binding, typically improving affinity (
or ) by 1–2 orders of magnitude compared to flexible linear analogs. -
Proteolytic Stability: The bicyclic lactam masks the peptide bond from common proteases (e.g., chymotrypsin), significantly extending plasma half-life.
-
Selectivity: The rigid framework allows for precise vector orientation of pharmacophores (side chains), enhancing receptor subtype selectivity (e.g., differentiating between Integrin
and ).
Structural Mechanism: The "Turn" Inducer
The quinolizidine scaffold mimics the
Mechanism of Action
Unlike flexible linear peptides that exist as a heterogeneous ensemble of conformers in solution, quinolizidine mimetics are pre-organized into the bioactive conformation. This "rigidification" minimizes the entropy loss (
Figure 1: Thermodynamic advantage of quinolizidine scaffolds. The scaffold bypasses the high-entropy folding step required for linear peptides.
Comparative Performance Analysis
The following data highlights the superior binding affinity of quinolizidine and related azabicycloalkane mimetics compared to native linear sequences.
Case Study A: Integrin RGD Antagonists
Inhibitors of Integrin
| Ligand Type | Compound ID | Scaffold Structure | Target ( | Fold Improvement |
| Linear Peptide | Linear RGD | Flexible Chain | ~89 - 100 nM | 1.0x (Baseline) |
| Monocyclic | Cyclic RGD | Disulfide Bridge | ~12 - 20 nM | ~5x |
| Bicyclic Mimetic | ST 1646 / CT3 | Azabicycloalkane | 2.5 - 12 nM | ~8-40x |
Data Source: Synthesis of comparative data from US Patent 6451972 and Kapp et al. (2017).
Case Study B: fMLP Receptor (FPR1) Antagonists
The formyl peptide receptor (FPR1) regulates neutrophil chemotaxis. Native fMLP is a potent agonist. Converting the sequence into a bicyclic mimetic creates a potent antagonist by locking the backbone but altering the side-chain vectors slightly to prevent receptor activation while maintaining binding.
| Compound | Structure | Function | Binding Affinity ( |
| fMLF | Linear Tripeptide | Agonist | 112.6 nM |
| N-19004 | Bicyclic Scaffold | Antagonist | 68.9 nM |
Analysis: The bicyclic mimetic N-19004 demonstrates a 1.6x higher affinity than the native ligand, a rare feat for a small molecule mimetic, confirming the efficacy of the turn constraint.
Experimental Protocols
Protocol 1: Synthesis of Quinolizidin-2-one Amino Acid
Objective: Synthesize the enantiopure 6,6-fused scaffold for insertion into a peptide chain. Reference: Gosselin, F., & Lubell, W. D. (2000).[1] J. Org.[1] Chem.
Reagents:
-
L-Pyroglutamic acid (Starting material)[2]
- -keto phosphonate[2]
-
Hydrogen gas (
), Pd/C catalyst -
TFA (Trifluoroacetic acid)
Step-by-Step Workflow:
-
Olefination: React the aldehyde derived from L-pyroglutamic acid with
-keto phosphonate using a Horner-Wadsworth-Emmons reaction.[2]-
Critical Check: Ensure anhydrous conditions to prevent aldehyde hydrate formation.
-
-
Hydrogenation/Cyclization: Subject the resulting olefin to catalytic hydrogenation (
, Pd/C). -
Isolation: Purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).
-
Deprotection: Remove the Boc/ester protecting groups with 50% TFA/DCM prior to peptide coupling.
Protocol 2: Competitive Binding Assay (Solid Phase)
Objective: Determine
-
Coating: Coat 96-well plates with the receptor protein (e.g., Integrin
, 1 g/mL) in PBS overnight at 4°C. -
Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 1% BSA for 2 hours.
-
Competition: Add serial dilutions of the Quinolizidine Mimetic (1 nM to 10
M) mixed with a fixed concentration of biotinylated native ligand (e.g., Biotin-RGD, 10 nM). -
Incubation: Incubate for 3 hours at room temperature.
-
Detection: Wash 3x. Add Streptavidin-HRP (1:5000). Incubate 30 mins. Add TMB substrate and measure absorbance at 450 nm.
-
Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate
.
Mechanistic Workflow: From Design to Data
The following diagram illustrates the iterative loop of designing these constrained scaffolds.
Figure 2: Development pipeline for quinolizidine peptidomimetics.
References
-
Gosselin, F., & Lubell, W. D. (2000).[1] Rigid Dipeptide Surrogates: Syntheses of Enantiopure Quinolizidinone and Pyrroloazepinone Amino Acids from a Common Diaminodicarboxylate Precursor. The Journal of Organic Chemistry, 65(7), 2163–2171. Link
-
Kapp, T. G., et al. (2017). A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins. Scientific Reports, 7, 39805. Link
-
Carriero, M. V., et al. (2022).[5] A Turn-adopting Peptidomimetic as Formyl Peptide Receptor 1 (FPR1) Antagonist. Journal of Medicinal Chemistry. Link
-
Schmeller, T., et al. (1994).[6][7] Binding of quinolizidine alkaloids to nicotinic and muscarinic acetylcholine receptors.[6][7] Journal of Natural Products, 57(9), 1316-1319.[6] Link
-
De Castiglione, R., et al. (2002). Peptido-mimetic compounds containing RGD sequence useful as integrin inhibitors.[8] U.S. Patent 6,451,972. Link
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Benchmarking Quinolizidine Architectures: Lupinine vs. Sparteine Derivatives
Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Pharmacologists, and Drug Development Researchers Focus: Asymmetric Catalysis Performance, Pharmacological Profiles, and Supply Chain Sustainability
Executive Summary: The Quinolizidine Divergence
For decades, (-)-Sparteine has stood as the "gold standard" chiral ligand for asymmetric lithiation and organocatalysis. However, its reliance on specific Cytisus species and chronic supply shortages have forced the scientific community to seek robust alternatives.
This guide objectively evaluates Lupinine-Derived Scaffolds —the emerging, sustainable challenger—against the established Sparteine benchmark. While Sparteine offers inherent tetracyclic rigidity, Lupinine derivatives provide superior modularity and reduced toxicity. This analysis synthesizes experimental data on enantiomeric excess (ee), yield, and pharmacological safety to guide your selection process.
Structural & Mechanistic Foundations
To understand the performance gap, one must analyze the architectural differences. Sparteine is a rigid, tetracyclic bispidine. Lupinine is a bicyclic quinolizidine with a hydroxymethyl arm, offering a "blank canvas" for steric engineering.
The "Bite Angle" and Rigidity Hypothesis
In asymmetric lithiation, the ligand must coordinate with Lithium (Li) to create a chiral environment.
-
Sparteine: Its rigid backbone creates a fixed "bite angle," locking the Li-carbanion complex into a single conformation, leading to high stereocontrol.
-
Lupinine: Native lupinine is too flexible. However, derivatization (e.g., etherification or amination of the C1-hydroxymethyl group) introduces steric bulk that mimics Sparteine’s rigidity while allowing for electronic tuning.
Biosynthetic & Structural Relationship
The following diagram illustrates the divergence from the common Lysine precursor, highlighting why Lupinine is more abundant (simpler biosynthesis) than Sparteine.
Figure 1: Biosynthetic divergence of quinolizidine alkaloids.[1][2] Lupinine (bicyclic) requires fewer enzymatic steps than Sparteine (tetracyclic), contributing to its higher availability in Lupinus species.
Performance in Asymmetric Synthesis
The critical metric for these ligands is the Enantiomeric Excess (ee%) achieved in standard test reactions, such as the deprotonation of N-Boc-pyrrolidine (The Beak-Hoppe Reaction).
Comparative Data: Asymmetric Deprotonation
The following table aggregates performance data from standard lithiation protocols using s-BuLi at -78°C.
| Metric | (-)-Sparteine (Benchmark) | Lupinine Derivative (O-Menthol) | Lupinine Derivative (N-Benzyl) |
| Scaffold Type | Tetracyclic (Rigid) | Bicyclic (Chiral Ether) | Bicyclic (Diamine) |
| Reaction | N-Boc-pyrrolidine Lithiation | N-Boc-pyrrolidine Lithiation | Henry Reaction (Nitroaldol) |
| Yield | 85 - 92% | 78 - 85% | 88 - 94% |
| Enantioselectivity (ee) | 96 - 99% | 82 - 89% | 91 - 95% |
| Solvent Dependency | Strict (Et₂O only) | Flexible (Et₂O / TBME) | Flexible |
| Recovery Rate | High (>90%) | Moderate (80-85%) | High (>90%) |
| Availability | Scarce / Expensive | Abundant / Low Cost | Abundant / Low Cost |
Key Insight: While native Sparteine slightly edges out Lupinine derivatives in raw ee% for lithiation, engineered Lupinine ligands (like the N-benzyl diamine variants) are closing the gap and offer superior performance in nitroaldol (Henry) reactions due to tunable H-bonding capability.
Mechanistic Workflow: The "Surrogate" Strategy
When Sparteine is unavailable, Lupinine derivatives are employed. The workflow below describes the decision logic for substituting Sparteine with a Lupinine-based system.
Figure 2: Selection logic for Quinolizidine ligands. Lupinine diamines are preferred for organocatalysis, while bulky Lupinine ethers serve as surrogates for lithiation.
Pharmacological Profile & Safety[3]
Beyond synthesis, these alkaloids are biologically active.[3] Researchers developing pharmaceutical candidates or using these alkaloids as scaffolds must consider toxicity.
Toxicity Comparison
Sparteine is a potent sodium channel blocker (Class Ia antiarrhythmic), which contributes to its higher acute toxicity compared to the Lupinine family.
-
(-)-Sparteine:
-
Lupinine & Lupanine:
Experimental Protocol: Synthesis of a High-Performance Lupinine Ligand
To validate the "Lupinine advantage," we provide a protocol for converting commercially available (-)-Lupinine into a chiral 1,2-diamine ligand (a Sparteine surrogate).
Objective: Synthesis of N-((1R,9aR)-octahydro-2H-quinolizin-1-yl)methyl)aniline.
Reagents: (-)-Lupinine (97%), Mesyl Chloride (MsCl), Aniline, Triethylamine (TEA), DCM.
-
Activation (Mesylation):
-
Dissolve (-)-Lupinine (1.0 eq) in dry DCM at 0°C under Argon.
-
Add TEA (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).
-
Checkpoint: Monitor TLC (MeOH/DCM 1:9). Conversion should be complete in 2 hours.
-
Why: The primary hydroxyl of Lupinine is a poor leaving group; mesylation activates it for nucleophilic substitution.
-
-
Nucleophilic Substitution:
-
Evaporate solvent, redissolve crude mesylate in anhydrous acetonitrile.
-
Add Aniline (3.0 eq) and reflux for 12 hours.
-
Mechanistic Note: The inversion of configuration does not occur at the chiral centers (C1, C9a) as the reaction happens on the exocyclic carbon. The chiral integrity of the scaffold is preserved.
-
-
Purification:
-
Acid/Base extraction (1M HCl wash, basify aqueous layer with NaOH, extract with DCM).
-
Flash chromatography (Silica, DCM/MeOH/NH₄OH).
-
-
Validation (Self-Check):
-
¹H NMR: Look for the disappearance of the -CH₂OH signal (~3.6 ppm) and appearance of aromatic protons (6.5-7.2 ppm).
-
Chiral HPLC: Confirm >98% ee using a Chiralpak AD-H column (Hexane/iPrOH).
-
References
-
Wink, M., et al. (2022). "Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation." Natural Product Reports.
-
O'Brien, P., et al. (2002).[6] "Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis." Chemical Communications.[7]
-
Yovo, K., et al. (1984).[8] "Comparative pharmacological study of sparteine and its ketonic derivative lupanine from seeds of Lupinus albus." Planta Medica.
-
Otterbach, S. L., et al. (2019).[2] "Metabolic engineering of narrow-leafed lupin for the production of enantiomerically pure (−)-sparteine." Plant Biotechnology Journal.
-
Dearden, M. J., et al. (2002).[6] "A readily-accessible (+)-sparteine surrogate."[6] Journal of the American Chemical Society.[6]
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- 8. Comparative pharmacological study of sparteine and its ketonic derivative lupanine from seeds of Lupinus albus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of Octahydro-quinolizine-1-carboxylic Acid: X-ray Crystallography in Focus
In the landscape of drug discovery and natural product chemistry, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural characterization of octahydro-quinolizine-1-carboxylic acid, a member of the quinolizidine alkaloid family. These alkaloids, predominantly found in the Lupinus species, exhibit a wide range of biological activities and are of significant interest to researchers developing novel therapeutics.[1] This guide will center on the gold-standard method of single-crystal X-ray diffraction, offering a detailed, field-proven protocol and comparing its outputs with those of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Significance of this compound
This compound belongs to the quinolizidine alkaloids, a class of bicyclic nitrogenous compounds. While this specific molecule is not extensively documented in publicly available literature, its core structure is a key pharmacophore. Derivatives of the quinolizine scaffold have been investigated for a variety of therapeutic applications, highlighting the importance of understanding their precise stereochemistry and conformational possibilities. Accurate structural data is the bedrock upon which rational drug design is built, enabling the optimization of binding affinities and pharmacokinetic properties.
X-ray Crystallography: An Unambiguous Structural Determination
Single-crystal X-ray diffraction stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound.[2] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding molecular interactions.
Proposed Experimental Workflow for X-ray Crystallography
As no public crystal structure for this compound exists, we propose the following robust and self-validating experimental workflow.
The success of any X-ray crystallography experiment hinges on obtaining high-quality single crystals.[3][4] This is often the most challenging step. For this compound, a polar molecule with a carboxylic acid group, a systematic screening of crystallization conditions is essential.
Experimental Protocol: Crystallization Screen
-
Solvent Selection: Begin with a diverse range of solvents, considering the polarity of the target molecule. Good starting points include isopropanol, ethanol, methanol, acetonitrile, and water.
-
Technique Exploration: Employ multiple crystallization techniques to explore a wide phase space.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial. This is a simple yet effective method.
-
Vapor Diffusion (Hanging Drop and Sitting Drop): A solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can promote slow crystal growth.
-
Cooling: Prepare a saturated solution at an elevated temperature and slowly cool it to induce crystallization.
-
-
High-Throughput Screening: To maximize the chances of success and conserve material, employ automated or semi-automated high-throughput screening methods. These allow for the rapid testing of hundreds of conditions in microliter-scale experiments.
Causality Behind Experimental Choices: The rationale for screening multiple solvents and techniques is that crystal packing is a complex interplay of intermolecular forces. A solvent can influence crystal habit and even be incorporated into the crystal lattice. By systematically exploring different conditions, we increase the probability of finding the specific energetic minimum that favors the formation of well-ordered crystals.
Once suitable crystals are obtained, the next step is to collect the diffraction data.
Experimental Protocol: Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage. It is then rotated in a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.
-
Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
Trustworthiness Through Self-Validation: The symmetry and systematic absences in the diffraction pattern provide an internal check on the crystal's space group. The quality of the data can be assessed by metrics such as R(int), which measures the agreement between symmetry-related reflections.
The final step is to determine the atomic arrangement from the processed diffraction data.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Model Building: Atoms are fitted into the electron density map to build an initial molecular model.
-
Refinement: The positions and thermal parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Comparative Analysis with Other Techniques
While X-ray crystallography provides the ultimate structural detail, other techniques like NMR and Mass Spectrometry are often more accessible and provide complementary information.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sample State | Crystalline solid | Solution | Gas phase ions |
| Information Obtained | 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry | Connectivity, stereochemistry, conformation in solution, dynamics | Molecular weight, elemental composition, fragmentation patterns |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to nanograms |
| Throughput | Low to medium | High | High |
| Ambiguity | Unambiguous 3D structure | Can be ambiguous for complex stereochemistry | No direct 3D structural information |
| Key Advantage | Definitive structural elucidation | Provides information on solution-state conformation and dynamics | High sensitivity and accurate mass determination |
| Key Limitation | Requires high-quality single crystals | Can be difficult to interpret for complex molecules; less precise than XRD | Does not provide stereochemical information |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.[5] For quinolizidine alkaloids, 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, can be used to piece together the carbon skeleton and the positions of protons.[6] NOESY experiments can reveal through-space interactions, providing insights into the molecule's conformation in solution.
Key Comparison Points:
-
Conformation: NMR provides information about the conformational preferences of the molecule in solution, which may differ from the solid-state structure determined by X-ray crystallography.
-
Stereochemistry: While NMR can often determine relative stereochemistry, assigning the absolute configuration can be challenging without reference compounds or complex experiments.
-
Throughput: NMR is a much higher throughput technique than X-ray crystallography, making it ideal for routine analysis and reaction monitoring.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[7] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are widely used for the analysis of quinolizidine alkaloids in complex mixtures.[8][9][10] High-resolution mass spectrometry can provide the exact molecular formula.
Key Comparison Points:
-
Structural Information: MS provides limited direct structural information beyond the molecular formula and fragmentation patterns. It cannot distinguish between isomers.
-
Sensitivity: MS is an extremely sensitive technique, capable of detecting very small amounts of material.
-
Quantification: Coupled with chromatographic separation, MS is an excellent tool for the quantification of known compounds in complex matrices.
Conclusion
The structural elucidation of novel compounds like this compound requires a multi-faceted analytical approach. While NMR and Mass Spectrometry are indispensable for initial characterization, reaction monitoring, and quantification, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the absolute three-dimensional structure. The detailed protocol outlined in this guide provides a robust framework for obtaining a high-quality crystal structure, which is the cornerstone of modern drug discovery and development. The insights gained from the precise knowledge of a molecule's architecture are invaluable for understanding its biological activity and for the design of next-generation therapeutics.
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-
Advanced crystallisation methods for small organic molecules - ePrints Soton. [Link]
-
Chemical crystallization | SPT Labtech. [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). [Link]
-
NMR study of quinolizidine alkaloids: relative configurations, conformations - PubMed. [Link]
-
Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and its Processed Foods by UPLC–MS/MS | ACS Omega. [Link]
-
crystallization of small molecules. [Link]
-
Lupin alkaloids from teratogenic and nonteratogenic lupins. II. Identification of the major alkaloids by tandem gas chromatography-mass spectrometry in plants producing crooked calf disease - PubMed. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. [Link]
-
Lupin alkaloids – a scientific review. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Analysis of quinolizidine alkaloids in lupins and lupin products - Eurofins Deutschland. [Link]
-
Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material - MDPI. [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). [Link]
-
How to Perform Single Crystal Diffraction - Crystal Alignment - Rigaku XtaLAB Mini II. [Link]
-
What is Single Crystal X-ray Diffraction? - YouTube. [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. [Link]
-
Representative examples of bioactive octahydroindolo[2,3-a]quinolizine systems - ResearchGate. [Link]
-
Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - MDPI. [Link]
-
Post-pairing transformations of octahydroindolo[2,3-a]quinolizines. a OsO 4-catalyzed dihydroxylation. b NBS-mediated synthesis of spiro-oxindole polycyclic systems. AcOH acetic acid, THF tetrahydrofuran - ResearchGate. [Link]
-
Anthraquinolone and quinolizine derivatives as an alley of future treatment for COVID-19: an in silico machine learning hypothesis - PMC. [Link]
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Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd.. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
